molecular formula C24H30N2O5 B1680561 Rev 5975 CAS No. 101820-46-6

Rev 5975

Numéro de catalogue: B1680561
Numéro CAS: 101820-46-6
Poids moléculaire: 426.5 g/mol
Clé InChI: IKWSMOBSRGJBSI-RXVVDRJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in first source;  RN given refers to parent cpd

Propriétés

Numéro CAS

101820-46-6

Formule moléculaire

C24H30N2O5

Poids moléculaire

426.5 g/mol

Nom IUPAC

2-[benzyl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C24H30N2O5/c1-3-31-24(30)21(15-14-19-10-6-4-7-11-19)25-18(2)23(29)26(17-22(27)28)16-20-12-8-5-9-13-20/h4-13,18,21,25H,3,14-17H2,1-2H3,(H,27,28)/t18-,21-/m0/s1

Clé InChI

IKWSMOBSRGJBSI-RXVVDRJESA-N

SMILES isomérique

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC2=CC=CC=C2)CC(=O)O

SMILES canonique

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC2=CC=CC=C2)CC(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

N-(N-(1 (ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(phenylmethyl)glycine
REV 5975
REV 5975 hydrochloride
REV-5975

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of the FLAP Inhibitor MK-886

Author: BenchChem Technical Support Team. Date: November 2025

A high-level overview of the discovery, synthesis, and biological activity of MK-886, a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), as a proxy for the unidentifiable compound "Rev 5975."

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of MK-886, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Due to the inability to identify a specific molecule designated "this compound" through extensive searches, this document focuses on MK-886 as a representative and well-characterized compound within the class of leukotriene biosynthesis inhibitors. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] MK-886 was identified as a novel inhibitor of this pathway, not by directly targeting the 5-lipoxygenase enzyme, but by preventing its activation through interaction with FLAP. This guide provides a comprehensive overview of the synthetic chemistry involved in its creation, detailed experimental protocols for its biological evaluation, and a summary of its quantitative inhibitory activities.

Discovery and Rationale

The discovery of MK-886, also known as L-663,536, emerged from research focused on identifying novel anti-inflammatory agents that target the biosynthesis of leukotrienes.[3] Early efforts in this field were centered on direct inhibitors of the 5-lipoxygenase (5-LO) enzyme. However, MK-886 was found to inhibit leukotriene production in intact cells but had no direct effect on 5-LO activity in cell-free systems.[2] This observation led to the groundbreaking discovery of the 5-lipoxygenase-activating protein (FLAP), an 18-kDa membrane protein essential for the activation of 5-LO.[3]

The mechanism of action of MK-886 involves binding to FLAP, which prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a crucial step for the enzyme to access its substrate, arachidonic acid, and initiate leukotriene synthesis.[1][2] By inhibiting FLAP, MK-886 effectively blocks the entire leukotriene biosynthetic cascade.

Chemical Synthesis of MK-886

The chemical synthesis of MK-886 (3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid) is a multi-step process that has been described in the scientific literature. A key strategy involves the construction of the substituted indole core, followed by the introduction of the side chains.

A convergent synthesis approach has been reported for a tritiated version of MK-886, which provides insight into the general synthetic route.[4] This process involves the preparation of a functionalized indole and a halogenated benzyl bromide, which are then coupled. The indole itself is synthesized via a Fischer indole synthesis using a specifically designed unsymmetrical ketone.[4]

A generalized synthetic scheme can be outlined as follows:

  • Synthesis of the Indole Core: This typically involves a Fischer indole synthesis, reacting a substituted phenylhydrazine with a ketone or aldehyde. For MK-886, a highly functionalized unsymmetrical ketone is utilized to introduce the necessary substituents on the indole ring.[4]

  • Introduction of the tert-Butylthio Group: The sulfur substituent at the 3-position of the indole is introduced, often through reaction with a suitable sulfur-containing electrophile.

  • Alkylation of the Indole Nitrogen: The indole nitrogen is alkylated with the appropriate (4-chlorophenyl)methyl halide.

  • Addition of the Propanoic Acid Side Chain: The final propanoic acid moiety is added at the 2-position of the indole, often through a multi-step process to build up the carbon chain and introduce the carboxylic acid functionality.

Biological Activity and Quantitative Data

MK-886 is a highly potent inhibitor of FLAP and, consequently, leukotriene biosynthesis. Its inhibitory activity has been characterized in various in vitro and in vivo systems.

Assay System IC50 Value Reference
FLAP Inhibition-30 nM[5][6]
Leukotriene BiosynthesisIntact Leukocytes3 nM[5][6]
Leukotriene BiosynthesisHuman Whole Blood1.1 µM[5][6]
Cyclooxygenase-1 (COX-1) InhibitionIsolated Enzyme8 µM[7][8]
Cyclooxygenase-2 (COX-2) InhibitionIsolated Enzyme58 µM[7]

Table 1: Summary of the in vitro inhibitory activities of MK-886.

As shown in Table 1, MK-886 is a potent inhibitor of FLAP and leukotriene biosynthesis in cellular assays. It also exhibits some off-target activity against cyclooxygenase enzymes, although at significantly higher concentrations.[7][8]

Experimental Protocols

FLAP Binding Assay

This assay is designed to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein. A common method is a competitive binding assay using a radiolabeled ligand, such as [3H]-MK-886.

Materials:

  • Human polymorphonuclear (PMN) cells or a suitable cell line expressing FLAP (e.g., HL-60 cells).[6]

  • Membrane preparation buffer (e.g., Tris-HCl buffer).

  • Radiolabeled ligand: [3H]-MK-886.

  • Unlabeled test compound (e.g., MK-886 standard or other potential inhibitors).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Isolate membranes from PMN or HL-60 cells. This typically involves cell lysis and centrifugation to pellet the membrane fraction. The protein concentration of the membrane preparation should be determined.[6]

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-MK-886, and varying concentrations of the unlabeled test compound in a suitable assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [3H]-MK-886 will decrease as the concentration of the unlabeled test compound increases. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated by non-linear regression analysis.

Inhibition of Leukotriene Biosynthesis in Intact Cells

This assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.

Materials:

  • Human polymorphonuclear (PMN) cells or other leukotriene-producing cells.

  • Cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution).

  • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.

  • Test compound (e.g., MK-886).

  • Methanol or other organic solvent for extraction.

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer for leukotriene quantification.

Protocol:

  • Cell Preparation: Isolate and resuspend PMN cells in a suitable buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.

  • Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate the cells and initiate leukotriene biosynthesis.

  • Incubation: Incubate the cells at 37°C for a specific time (e.g., 10-15 minutes).

  • Termination and Extraction: Stop the reaction by adding cold methanol. Centrifuge to pellet the cell debris and collect the supernatant containing the leukotrienes.

  • Sample Cleanup: Use SPE cartridges to purify and concentrate the leukotrienes from the supernatant.

  • Quantification: Analyze the purified samples by reverse-phase HPLC to separate and quantify the different leukotrienes (e.g., LTB4, LTC4). The amount of each leukotriene produced in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of MK-886 is the inhibition of FLAP, which disrupts the leukotriene biosynthesis pathway.

Leukotriene_Biosynthesis_Inhibition_by_MK886 AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO_nuclear 5-Lipoxygenase (Nuclear Membrane) PLA2 Phospholipase A2 Membrane Cell Membrane Phospholipids Membrane->AA releases FLAP->FiveLO_nuclear presents AA to FiveLO_cyto 5-Lipoxygenase (Cytosol) FiveLO_cyto->FiveLO_nuclear translocates to LTA4 Leukotriene A4 (LTA4) FiveLO_nuclear->LTA4 converts AA to LTs Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs converted to Inflammation Inflammatory Response LTs->Inflammation mediate MK886 MK-886 MK886->FLAP inhibits

Caption: The inhibitory mechanism of MK-886 on the leukotriene biosynthesis pathway.

As depicted in the diagram, cellular stimulation leads to the release of arachidonic acid from membrane phospholipids by phospholipase A2. Concurrently, 5-lipoxygenase translocates from the cytosol to the nuclear membrane, where it associates with FLAP. FLAP is believed to bind arachidonic acid and present it to 5-lipoxygenase for conversion to leukotriene A4, the precursor to all other leukotrienes. MK-886 binds to FLAP, preventing this crucial interaction and thereby halting the entire downstream production of pro-inflammatory leukotrienes.[1][2]

Conclusion

While the specific compound "this compound" remains unidentified, the extensive research on the FLAP inhibitor MK-886 provides a valuable and illustrative case study for drug discovery and development in the field of leukotriene biosynthesis inhibition. MK-886's unique mechanism of action, targeting the activating protein rather than the enzyme itself, represented a significant advancement in the field and led to a deeper understanding of the molecular processes underlying inflammation. The detailed synthetic and biological protocols associated with MK-886 continue to serve as a valuable resource for researchers developing new anti-inflammatory therapies.

References

Unraveling the Pharmacological Profile of Rev 5975: A Deep Dive into a Novel Leukotriene Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rev 5975 has emerged as a promising pharmacological agent, demonstrating potent and selective inhibition of the 5-lipoxygenase (5-LO) pathway, a critical route in the biosynthesis of leukotrienes. These inflammatory mediators are implicated in a spectrum of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative inhibitory activities, and the experimental methodologies used for its characterization. Furthermore, this document elucidates the key signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in orchestrating inflammatory responses. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful bronchoconstrictors and increase vascular permeability, while leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other immune cells.[1] Dysregulation of leukotriene production is a hallmark of several inflammatory disorders. Therefore, inhibiting their synthesis represents a key therapeutic strategy.[1][2]

This compound is a novel, selective inhibitor of leukotriene biosynthesis. Its primary mechanism of action is the direct inhibition of 5-lipoxygenase, the key enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes. This targeted action prevents the formation of both LTB4 and the cysteinyl leukotrienes, offering a broad-spectrum anti-inflammatory effect.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in various in vitro systems. The following table summarizes the key quantitative data, providing a comparative view of its activity across different species and experimental conditions.

Assay System Species Stimulus Measured Product IC50 (µM) Reference
Isolated Polymorphonuclear Leukocytes (PMNL)HumanA23187LTB40.22[3][4]
Isolated Polymorphonuclear Leukocytes (PMNL)RatA23187LTB40.026[3][4]
Isolated Polymorphonuclear Leukocytes (PMNL)MouseA23187LTB40.039[3][4]
Peritoneal MacrophagesMouseOpsonized ZymosanLTC40.021[4]
Human Whole Blood--LTB4 (RIA)17.0[3][4]
Human Whole Blood--LTB4 (HPLC)11.6[4]

Table 1: In Vitro Inhibitory Activity of this compound on Leukotriene Synthesis

Experimental Protocols

The characterization of this compound's pharmacological profile involved a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited.

Inhibition of Leukotriene B4 Synthesis in Isolated Polymorphonuclear Leukocytes (PMNL)

Objective: To determine the in vitro potency of this compound in inhibiting LTB4 synthesis in isolated inflammatory cells.

Methodology:

  • Cell Isolation: PMNLs were isolated from fresh heparinized blood from human, rat, or mouse sources using density gradient centrifugation.

  • Pre-incubation: The isolated PMNLs were resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

  • Stimulation: Leukotriene synthesis was initiated by the addition of the calcium ionophore A23187.

  • Incubation: The cell suspension was incubated at 37°C for a defined time to allow for the production of LTB4.

  • Termination and Extraction: The reaction was stopped, and the leukotrienes were extracted from the supernatant using a solid-phase extraction method.

  • Quantification: The amount of LTB4 produced was quantified using a specific radioimmunoassay (RIA) or by high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of this compound that produced 50% inhibition of LTB4 synthesis (IC50) was calculated from the concentration-response curve.

Inhibition of Leukotriene C4 Synthesis in Mouse Peritoneal Macrophages

Objective: To assess the inhibitory effect of this compound on the production of cysteinyl leukotrienes.

Methodology:

  • Cell Collection: Peritoneal macrophages were harvested from mice following intraperitoneal injection of a stimulant (e.g., thioglycollate broth).

  • Cell Culture: The collected cells were washed, plated in culture dishes, and allowed to adhere.

  • Pre-incubation: Adherent macrophages were pre-incubated with different concentrations of this compound or vehicle.

  • Stimulation: LTC4 synthesis was stimulated by the addition of opsonized zymosan.

  • Incubation: The cells were incubated at 37°C to allow for LTC4 production.

  • Sample Collection and Analysis: The culture supernatants were collected, and the concentration of LTC4 was determined using an enzyme immunoassay (EIA) or other suitable analytical methods.

  • IC50 Determination: The IC50 value was calculated based on the dose-dependent inhibition of LTC4 synthesis.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Leukotriene Biosynthesis Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO (with FLAP) LTA4 LTA4 5-HPETE->LTA4 5-LO LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase 5-LO 5-LO FLAP FLAP LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase This compound This compound This compound->5-LO Inhibition

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

In Vitro LTB4 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Isolate PMNLs Isolate PMNLs Pre-incubate with this compound Pre-incubate with this compound Isolate PMNLs->Pre-incubate with this compound Stimulate with A23187 Stimulate with A23187 Pre-incubate with this compound->Stimulate with A23187 Incubate at 37°C Incubate at 37°C Stimulate with A23187->Incubate at 37°C Terminate & Extract LTB4 Terminate & Extract LTB4 Incubate at 37°C->Terminate & Extract LTB4 Quantify LTB4 (RIA/HPLC) Quantify LTB4 (RIA/HPLC) Terminate & Extract LTB4->Quantify LTB4 (RIA/HPLC) Calculate IC50 Calculate IC50 Quantify LTB4 (RIA/HPLC)->Calculate IC50

Caption: Workflow for Determining IC50 of this compound on LTB4 Synthesis.

Conclusion

This compound is a potent inhibitor of leukotriene synthesis, demonstrating significant activity in various in vitro models. Its selective inhibition of the 5-lipoxygenase enzyme makes it a compelling candidate for the treatment of inflammatory diseases driven by leukotrienes. The data and methodologies presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The detailed understanding of its pharmacological profile is crucial for designing future preclinical and clinical studies to fully evaluate its therapeutic potential.

References

In Vitro Efficacy of Rev 5975 (CV-5975) as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Rev 5975, also known as CV-5975, a potent non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE). This document details the quantitative inhibitory activity of this compound, outlines a comprehensive experimental protocol for assessing ACE inhibition, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against rabbit lung Angiotensin-Converting Enzyme (ACE) has been determined and compared with enalaprilat, a well-established ACE inhibitor. The following table summarizes the key quantitative metrics from these studies.[1][2]

Inhibitor IC50 (M) Ki (M) Overall Inhibition Constant (Ki) (M)*
This compound (CV-5975)3.1 x 10⁻⁹2.6 x 10⁻⁹4.4 x 10⁻¹²
EnalaprilatNot explicitly stated, but activity is described as comparable to or slightly less potent than CV-5975.Not explicitly stated.2.0 x 10⁻¹¹

Note: The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the ACE activity. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. The overall inhibition constant (Ki*) was calculated from a steady-state analysis of the enzyme reactions and indicates a significantly more potent inhibition by this compound compared to enalaprilat.[1][2]

Experimental Protocols

This section details a representative in vitro ACE inhibition assay protocol, based on established methodologies utilizing the substrate hippuryl-L-histidyl-L-leucine (HHL). While the precise protocol used for this compound may have slight variations, this serves as a comprehensive guide for similar in vitro studies.

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

  • This compound (CV-5975) (test inhibitor)

  • Captopril or Enalaprilat (positive control)

  • Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl (for reaction termination)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Microcentrifuge tubes

  • Thermomixer or water bath (37°C)

  • Centrifuge

  • HPLC system with a C18 column or a UV-Vis spectrophotometer

Preparation of Solutions
  • ACE Solution: Prepare a stock solution of ACE from rabbit lung in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 8.3) to a concentration of 80 mU/mL.

  • Substrate Solution (HHL): Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity). Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

  • Control Solutions: Prepare a similar dilution series for the positive control (captopril or enalaprilat). For the negative control, use the solvent used to dissolve the inhibitors.

Assay Procedure
  • Pre-incubation: In a microcentrifuge tube, add 25 µL of the inhibitor solution (this compound or control) to 25 µL of the ACE solution (80 mU/mL). For the negative control, add 25 µL of the solvent instead of the inhibitor solution.

  • Incubate the mixture for 3 minutes at 37°C.

  • Initiation of Reaction: Add 25 µL of the HHL substrate solution to each tube to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C with shaking.

  • Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction of Hippuric Acid (HA): Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 15 seconds to extract the hippuric acid (the product of HHL cleavage by ACE).

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Sample Preparation for Analysis: Carefully transfer 1 mL of the upper organic layer (ethyl acetate containing hippuric acid) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Quantification: Reconstitute the dried hippuric acid in a suitable mobile phase for HPLC analysis or a buffer for spectrophotometric reading. The amount of hippuric acid is quantified by measuring the peak area at 228 nm using HPLC or absorbance.

  • Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_inhibitor) / A_control] * 100

    Where:

    • A_control is the absorbance or peak area of the negative control.

    • A_inhibitor is the absorbance or peak area in the presence of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System (RAS), the primary signaling pathway targeted by ACE inhibitors like this compound.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Rev5975 This compound (ACE Inhibitor) Rev5975->ACE Inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow

The diagram below outlines the key steps of the in vitro ACE inhibition assay.

ACE_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions (ACE, HHL, Inhibitor) Start->Prepare_Solutions Pre_incubation Pre-incubation (ACE + Inhibitor) Prepare_Solutions->Pre_incubation Reaction_Initiation Add Substrate (HHL) to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Termination Stop Reaction (add HCl) Incubation->Termination Extraction Extract Hippuric Acid (with Ethyl Acetate) Termination->Extraction Analysis Quantify Hippuric Acid (HPLC or Spectrophotometry) Extraction->Analysis Calculation Calculate % Inhibition and IC50 Value Analysis->Calculation End End Calculation->End

Caption: A generalized workflow for the in vitro ACE inhibition assay.

References

In-Depth Technical Guide: Hemodynamic Effects of Rev 5975 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vivo hemodynamic data for Rev 5975, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from published scientific literature to support research and development activities.

Core Compound Information

Compound Name: this compound Chemical Name: (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylporpyl]-L-alanyl]-N-[phenylmethyl]-glycine Class: Angiotensin-Converting Enzyme (ACE) Inhibitor

Mechanism of Action

This compound functions as an inhibitor of the angiotensin-converting enzyme. ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the established signaling pathway for ACE inhibitors like this compound.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE ACE->Angiotensin_I Rev_5975 This compound (ACE Inhibitor) Rev_5975->ACE inhibits Blood_Pressure_Dec Decreased Blood Pressure Rev_5975->Blood_Pressure_Dec AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc

Caption: Signaling pathway of this compound as an ACE inhibitor.

In Vivo Hemodynamic Effects

The primary source of in vivo hemodynamic data for this compound comes from a study conducted in conscious beagle dogs with induced hypertension.

Experimental Protocol

A study by B. A. Schölkens et al. investigated the hemodynamic effects of new ACE inhibitors, including this compound. The following is a summary of the experimental protocol based on the available information:

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model: Conscious Male Beagle Dogs Hypertension_Induction Induction of Hypertension: Continuous intravenous infusion of Angiotensin I (50 ng/kg/min) for 6 hours Animal_Model->Hypertension_Induction Drug_Administration Drug Administration: This compound administered (Dosage and route not specified in abstract) Hypertension_Induction->Drug_Administration Hemodynamic_Monitoring Hemodynamic Monitoring: Measurement of Mean Arterial Pressure (MAP), Cardiac Output (CO), and Peripheral Resistance (PR) Drug_Administration->Hemodynamic_Monitoring Data_Analysis Data Analysis: Evaluation of the effect of this compound on Angiotensin I-induced hypertension Hemodynamic_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo hemodynamic assessment of this compound.

Detailed Methodology:

  • Animal Model: The study utilized conscious male beagle dogs.

  • Induction of Hypertension: Hypertension was induced by a continuous intravenous infusion of angiotensin I at a rate of 50 ng/kg/min for a duration of 6 hours.

  • Drug Administration: this compound was administered to the hypertensive animal models. The specific dosage and route of administration are not detailed in the available abstract.

  • Hemodynamic Measurements: Key hemodynamic parameters, including Mean Arterial Pressure (MAP), Cardiac Output (CO), and Peripheral Resistance (PR), were monitored.

  • Comparative Analysis: The effects of this compound were compared with those of enalapril and two other novel ACE inhibitors (REV 6207 and REV 6134).

Quantitative Data

The available literature provides limited quantitative data on the hemodynamic effects of this compound. The following tables summarize the reported findings.

Table 1: Effect of Angiotensin I Infusion on Hemodynamic Parameters in Conscious Dogs

ParameterBaseline (Mean ± SEM)After 1 hour of Angiotensin I Infusion (Mean ± SEM)After 6 hours of Angiotensin I Infusion (Mean ± SEM)
Mean Arterial Pressure (mmHg)107 ± 3152 ± 5145 ± 5
Cardiac Output (L/min)2.3 ± 0.21.6 ± 0.22.5 ± 0.3
Peripheral Resistance (mmHg·s/mL)2.9 ± 0.25.7 ± 0.73.5 ± 0.5
Heart Rate (min⁻¹)62 ± 758 ± 7Not Reported
Data from Schölkens et al., Arzneimittelforschung, 1988.

Table 2: In Vivo Effects of this compound on Angiotensin I-Induced Hypertension

ParameterObservation for this compound
Effect on Hypertension Partial reduction of angiotensin I-induced hypertension.
Duration of Action 83 ± 33 minutes (n=3).
Data from Schölkens et al., Arzneimittelforschung, 1988.

Note: Detailed quantitative data on the percentage reduction in Mean Arterial Pressure or specific changes in Cardiac Output and Peripheral Resistance following this compound administration are not available in the public domain.

Discussion and Conclusion

The available in vivo data indicate that this compound is an active ACE inhibitor with the ability to counteract angiotensin I-induced hypertension in a conscious dog model. Its duration of action was observed to be approximately 83 minutes under the specific experimental conditions.

For drug development professionals, this information suggests that this compound demonstrates proof-of-concept for its mechanism of action in a relevant animal model. However, the limited availability of detailed quantitative hemodynamic data necessitates further investigation to fully characterize its potency, efficacy, and pharmacokinetic/pharmacodynamic profile. Future studies would be required to determine dose-response relationships and to compare its hemodynamic effects more comprehensively against established ACE inhibitors.

Researchers interested in the structure-activity relationships of non-sulfhydryl ACE inhibitors may find the data on this compound, in conjunction with its chemical structure, valuable for further molecular design and optimization.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. It is not a substitute for a comprehensive review of the primary research.

An In-Depth Technical Guide on the Early Research of the Dipeptide Derivative Rev 5975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research surrounding the dipeptide derivative Rev 5975, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The document collates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathway and experimental workflows.

Core Compound and Mechanism of Action

This compound is chemically identified as (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylpropyl]-L-alanyl]-N-[phenylmethyl]-glycine, with the CAS Number 101820-46-6. As an ACE inhibitor, this compound functions by blocking the action of the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and consequently, a decrease in blood pressure.

Quantitative Data

Early in vivo studies on this compound provided initial data on its hemodynamic effects in conscious beagle dogs.

ParameterValueSpeciesAdministration
Duration of Action83 ± 33 minDog (beagle)Intravenous/Oral

Table 1: In Vivo Hemodynamic Data for this compound

Experimental Protocols

Synthesis of this compound

Logical Workflow for the Synthesis of this compound:

Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride formation N-carboxyanhydride formation N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine->N-carboxyanhydride formation Phosgene or equivalent N-phenylmethyl-glycine (N-benzylglycine) N-phenylmethyl-glycine (N-benzylglycine) Peptide coupling Peptide coupling N-phenylmethyl-glycine (N-benzylglycine)->Peptide coupling N-carboxyanhydride formation->Peptide coupling Deprotection (if necessary) Deprotection (if necessary) Peptide coupling->Deprotection (if necessary) Intermediate This compound This compound Deprotection (if necessary)->this compound

Caption: General synthetic workflow for this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound like this compound, based on commonly used spectrophotometric methods.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Buffer solution (e.g., 100 mM Borate buffer with 300 mM NaCl, pH 8.3)

  • Test compound (this compound) dissolved in an appropriate solvent

  • Stopping reagent (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of ACE and HHL in the buffer.

  • Reaction Mixture: In a test tube, combine the buffer, the test compound solution (or a known inhibitor as a positive control, or solvent as a negative control), and the ACE solution.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: Add the HHL substrate solution to the mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Extraction: Extract the hippuric acid (the product of HHL cleavage by ACE) into an organic solvent like ethyl acetate.

  • Quantification: Measure the absorbance of the extracted hippuric acid using a spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from a dose-response curve.

Experimental Workflow for ACE Inhibition Assay:

ACE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ACE and HHL solutions C Mix Buffer, this compound, and ACE A->C B Prepare this compound dilutions B->C D Pre-incubate at 37°C C->D E Add HHL to start reaction D->E F Incubate at 37°C E->F G Stop reaction with HCl F->G H Extract Hippuric Acid G->H I Measure Absorbance H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for in vitro ACE inhibition assay.

Signaling Pathway

This compound exerts its effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition by this compound.

Renin-Angiotensin-Aldosterone System cluster_liver Liver cluster_kidney Kidney cluster_circulation Circulation cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Aldosterone Aldosterone Angiotensin II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Salt and Water Retention Salt and Water Retention Aldosterone->Salt and Water Retention Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Salt and Water Retention->Increased Blood Pressure Rev5975 This compound Rev5975->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Methodological & Application

Information regarding "Rev 5975" is not publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Rev 5975" in the context of experimental protocols, canine studies, drugs, chemical compounds, and research have yielded no specific or relevant results. The designation "this compound" does not correspond to any publicly documented scientific research, clinical trial, or patented compound.

The search results included references to unrelated legislative bills, financial reports, and product or model numbers, none of which pertain to a therapeutic agent or experimental protocol for canines. It is possible that "this compound" is an internal, proprietary designation for a compound that has not been disclosed in public literature, a misnomer, or a project code with no publicly available information.

Without any foundational information on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways. Further investigation would require a more specific and accurate identifier for the compound or research .

Application Notes and Protocols for Determining In Vivo Animal Study Dosages of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for "Rev 5975" did not yield specific public data regarding its use in in vivo animal studies. The following application notes and protocols provide a comprehensive and generalized framework for determining appropriate dosages for a novel compound in preclinical animal research. This guide is intended for researchers, scientists, and drug development professionals to design and execute robust in vivo studies.

Introduction and Preclinical Strategy

The determination of an appropriate dosage for in vivo animal studies is a critical step in the preclinical development of any new therapeutic agent. The primary goals are to establish a dose range that is both safe and effective, providing a rationale for potential human clinical trials. This process typically involves a tiered approach, beginning with broad dose-ranging studies and progressing to more definitive efficacy and toxicology assessments.

A well-designed preclinical strategy minimizes the number of animals used while maximizing the data obtained. Key considerations include the selection of appropriate animal models, the route of administration, and the definition of clear endpoints for both safety and efficacy.

Phase 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial phase of in vivo dosing involves determining the tolerability of the compound. These studies are crucial for establishing a safe dose range for subsequent, more detailed experiments.

Experimental Protocol: Dose Range Finding (DRF) Study

Objective: To identify a range of doses that are tolerated by the animal model and to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a predefined level of body weight loss (commonly 10-20%).[1][2][3][4][5][6][7]

Animal Model: Select a relevant species and strain based on the therapeutic target and metabolic similarity to humans. For initial studies, rodents (e.g., mice or rats) are commonly used.[8]

Methodology:

  • Animal Acclimation: Acclimate animals to the facility for a minimum of one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group. A common design includes 3-5 animals per group.

  • Dose Selection: Based on any available in vitro cytotoxicity or efficacy data, select a wide range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is often employed.

  • Compound Formulation: Prepare the compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection). Ensure the formulation is stable and homogenous.

  • Administration: Administer the compound as a single dose or for a short duration (e.g., daily for 5-7 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels. Record body weight and food consumption at regular intervals.

  • Endpoint: The study is typically terminated after a predefined observation period (e.g., 7-14 days). Key endpoints include mortality, clinical signs of toxicity, and changes in body weight.[3][9]

  • Necropsy: At the end of the study, perform a gross necropsy to identify any visible organ abnormalities.

Data Presentation: Example DRF Study Data
Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5%Normal
150/5+4%Normal
1050/5-2%Normal
3051/5-12%Lethargy, ruffled fur in some animals
10054/5-25%Severe lethargy, hunched posture

Based on this example data, the MTD might be estimated to be around 10-30 mg/kg, with further refinement needed.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once a tolerated dose range is established, the next step is to understand the compound's behavior in the body (pharmacokinetics) and its effect on the therapeutic target (pharmacodynamics).

Experimental Protocol: Basic Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Methodology:

  • Dose Selection: Choose one or two well-tolerated doses from the DRF study.

  • Administration: Administer the compound to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Modeling: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters.

Data Presentation: Example Pharmacokinetic Parameters
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)
101500160004
3042001180004.5

Phase 3: Efficacy Studies

With an understanding of the compound's safety and pharmacokinetic profile, efficacy studies can be designed to test its therapeutic effect in a relevant disease model.

Experimental Protocol: In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a validated animal model of the target disease.

Methodology:

  • Model Selection: Utilize a well-characterized animal model that recapitulates key aspects of the human disease.

  • Dose Selection: Based on the MTD and PK/PD data, select a range of doses for efficacy testing. This should include doses that are expected to provide sustained target engagement.

  • Group Design: Include a vehicle control group, a positive control group (if a standard-of-care exists), and multiple dose groups of the test compound.

  • Treatment Schedule: The frequency and duration of treatment will be guided by the compound's half-life and the desired therapeutic window.

  • Efficacy Endpoints: Define clear, quantifiable endpoints to measure the therapeutic effect. These could include tumor volume, behavioral scores, biomarker levels, or survival.

  • Monitoring: In addition to efficacy endpoints, continue to monitor animals for any signs of toxicity.

  • Statistical Analysis: Use appropriate statistical methods to compare the treatment groups to the control groups.

Data Presentation: Example Efficacy Study Data (Tumor Model)
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1500-
Positive Control10Daily50067%
Compound X10Daily80047%
Compound X30Daily30080%

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

G cluster_0 Preclinical Dosing Workflow in_vitro In Vitro Data (Cytotoxicity, Efficacy) drf Dose Range Finding (DRF) & MTD Determination in_vitro->drf Inform Starting Doses pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) drf->pk_pd Select Tolerated Doses toxicology Toxicology Studies drf->toxicology Define High Dose efficacy Efficacy Studies (Disease Models) pk_pd->efficacy Inform Dosing Regimen efficacy->toxicology Correlate Efficacy & Safety clinical_trials Phase I Clinical Trials toxicology->clinical_trials Establish Safe Starting Dose

Caption: A generalized workflow for preclinical in vivo dose determination.

G cluster_1 Hypothetical Signaling Pathway drug Novel Compound receptor Target Receptor drug->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Disease-Related Gene Expression transcription_factor->gene_expression cellular_response Pathological Cellular Response gene_expression->cellular_response

Caption: Example of a signaling pathway targeted by a novel compound.

Conclusion

The process of determining the appropriate dosage for in vivo animal studies is a systematic and data-driven endeavor. By following a phased approach that includes dose-ranging, pharmacokinetic, and efficacy studies, researchers can establish a safe and effective dosing regimen for their novel compound. This rigorous preclinical evaluation is fundamental for the successful translation of new therapeutic candidates from the laboratory to the clinic.

References

Application Notes and Protocols for Measuring ACE Inhibition with Rev 5975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Rev 5975 (also known as CV-5975). This document includes detailed protocols for in vitro assays, quantitative data for the compound, and visual representations of the relevant biological pathway and experimental workflow.

Introduction to this compound

This compound, with the chemical name (R)-3-[(S)-1-Carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid, is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. By inhibiting ACE, this compound effectively reduces blood pressure, making it a compound of significant interest in cardiovascular research and drug development.

Quantitative Analysis of this compound ACE Inhibition

The inhibitory potency of this compound against rabbit lung ACE has been determined through in vitro assays. The following table summarizes the key quantitative metrics, providing a direct comparison with the well-established ACE inhibitor, enalaprilat.

CompoundIC50 (M)Ki (M)Overall Inhibition Constant (Ki*) (M)
This compound (CV-5975) 3.1 x 10⁻⁹[1]2.6 x 10⁻⁹[1]4.4 x 10⁻¹²[1]
EnalaprilatComparable to this compoundComparable to this compound2.0 x 10⁻¹¹[1]

Note: The IC50 value represents the concentration of the inhibitor required to reduce ACE activity by 50%. The Ki value is the inhibition constant, a measure of the inhibitor's binding affinity. The overall inhibition constant (Ki*) indicates that the inhibition by this compound is approximately five times more potent than that of enalaprilat[1].

Signaling Pathway of Angiotensin-Converting Enzyme (ACE)

The following diagram illustrates the central role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action for ACE inhibitors like this compound.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin (vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin (from Kidney) ACE ACE Rev_5975 This compound (ACE Inhibitor) Rev_5975->ACE Inhibition Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (this compound dilutions, HHL, ACE) Start->Reagent_Prep Assay_Setup Assay Setup (Add HHL and this compound) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (37°C, 5 min) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add ACE) Pre_incubation->Reaction_Start Incubation Incubation (37°C, 30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add 1 M HCl) Incubation->Reaction_Stop Extraction Extraction (Ethyl Acetate) Reaction_Stop->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution (Deionized Water) Evaporation->Reconstitution Measurement Absorbance Measurement (228 nm) Reconstitution->Measurement Calculation Data Analysis (% Inhibition, IC50) Measurement->Calculation End End Calculation->End

References

Rev 5975: Application Notes for a Non-Sulfhydryl Angiotensin-Converting Enzyme (ACE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rev 5975, with the chemical name (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylpropyl]-L-alanyl]-N-[phenylmethyl]-glycine, is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] ACE inhibitors are a class of drugs that block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure.[3][4][5] this compound has been shown to produce a partial reduction of the angiotensin I effect and has a duration of action of approximately 83 minutes in dogs when administered intravenously or orally.[1] These application notes provide an overview of the mechanism of action, potential research applications, and detailed protocols for studying this compound and similar compounds in a research setting.

Mechanism of Action

This compound acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[3][6] ACE cleaves the decapeptide angiotensin I to the octapeptide angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex, leading to sodium and water retention.[3][5] By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3][7]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by compounds like this compound leads to an accumulation of bradykinin, which can contribute to the overall blood pressure-lowering effect.[5]

Quantitative Data

Specific quantitative pharmacological data for this compound is limited in publicly available literature. The following table summarizes the known information and provides a template for researchers to populate with their own experimental data.

ParameterValueSpeciesAssay ConditionsReference
Chemical Name (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylpropyl]-L-alanyl]-N-[phenylmethyl]-glycineN/AN/A[1]
Molecular Formula C24H30N2O5N/AN/AInferred
Molecular Weight 426.51 g/mol N/AN/AInferred
In Vivo Efficacy Partial reduction of angiotensin I effectDogConscious male beagle dogs[1]
Duration of Action 83 +/- 33 minDogOral and intravenous administration[1]
IC50 (ACE inhibition) Data not available
EC50 (Functional Assay) Data not available

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound on angiotensin-I converting enzyme (ACE) activity using a fluorometric assay.[1]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Tris buffer (0.150 M, pH 8.3)

  • Zinc Chloride (ZnCl2) solution (1 mM)

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Enzyme Buffer: Prepare a 0.150 M Tris buffer (pH 8.3) containing 0.1 mM ZnCl2.

    • ACE Working Solution: Dilute the ACE stock solution with the Enzyme Buffer to the desired working concentration (e.g., 1 U/mL). Prepare this solution fresh daily.

    • Substrate Solution: Dissolve Abz-Gly-Phe(NO2)-Pro in the Enzyme Buffer to a final concentration of 0.45 mM.

    • Test Compound Dilutions: Prepare a serial dilution of this compound in the Enzyme Buffer.

  • Assay Protocol:

    • Add 40 µL of the Enzyme Buffer to the blank wells.

    • Add 40 µL of the ACE working solution to the control and sample wells.

    • Add 40 µL of the serially diluted test compound to the sample wells. Add 40 µL of Enzyme Buffer to the control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader set to kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method to evaluate the in vivo antihypertensive efficacy of this compound in a well-established animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Tail-cuff blood pressure measurement system

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize the SHR to the laboratory conditions for at least one week.

    • Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days to obtain stable baseline readings.

    • Record the baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

  • Drug Administration:

    • Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound at different doses).

    • Prepare the dosing solutions of this compound in the chosen vehicle.

    • Administer the vehicle or this compound to the respective groups via oral gavage.

  • Blood Pressure and Heart Rate Monitoring:

    • Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Record the data for each animal at each time point.

  • Data Analysis:

    • Calculate the change in SBP and HR from the baseline for each animal at each time point.

    • Compare the changes in SBP and HR between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Plot the time course of the antihypertensive effect for each dose of this compound.

Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Bradykinin Bradykinin (Vasodilator) InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  ACE Rev5975 This compound Rev5975->ACE a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ACE, Substrate) add_reagents Add Reagents and Compound to 96-well plate prep_reagents->add_reagents prep_compound Prepare Serial Dilutions of this compound prep_compound->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rate measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

References

Application Notes and Protocols: Techniques for Assessing Rev 5975 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Rev 5975, a small molecule inhibitor of the transcription factor PU.1. The methodologies described herein are designed to facilitate the evaluation of this compound's bioactivity and anti-leukemic properties in preclinical models of Acute Myeloid Leukemia (AML).

Background and Mechanism of Action

PU.1 is an Ets-family transcription factor that is a master regulator of hematopoietic stem cell lineage commitment, particularly for myeloid and B-lymphoid cells.[1][2][3] It governs the expression of genes crucial for myeloid lineage specification, cell cycle regulation, and self-renewal of hematopoietic stem cells.[2] Dysregulation of PU.1, often through reduced expression or activity, is implicated in the development of AML, creating a preleukemic state that can lead to malignant transformation.[2][4][5]

This compound is a heterocyclic diamidine that functions as a first-in-class small-molecule inhibitor of PU.1.[5][6] Its mechanism of action involves allosterically interfering with the binding of PU.1 to the minor groove of DNA flanking its target binding motifs.[5][6] This disruption leads to the downregulation of canonical PU.1 transcriptional targets.[5][6] By further inhibiting the already low levels of PU.1 in AML cells, this compound aims to inhibit cell growth, reduce clonogenicity, and induce apoptosis.[4][5][6]

PU.1 Signaling and Point of Inhibition

The following diagram illustrates the central role of PU.1 in myeloid gene regulation and the inhibitory action of this compound.

PU1_Signaling cluster_nucleus Nucleus PU1 PU.1 Transcription Factor DNA PU.1 Target Genes (e.g., cytokine receptors, myeloid-specific genes) PU1->DNA Binds to promoter/enhancer regions Myeloid_Development Myeloid Differentiation & Proliferation DNA->Myeloid_Development Gene Expression Rev5975 This compound Rev5975->PU1 Inhibits DNA binding

Caption: PU.1 transcriptional regulation and inhibition by this compound.

In Vitro Efficacy Assessment

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on AML cell lines.

Table 1: Effect of PU.1 Inhibition on AML Cell Viability

Cell LinePU.1 StatusTreatmentEffect on Cell ViabilityReference
PU.1 URE-/- AMLLow PU.1DB1976 (this compound analog)Profound decrease[4]
MOLM13Low PU.1 (FLT3-ITD)DB1976 (this compound analog)Profound decrease[4]
THP1High PU.1DB1976 (this compound analog)No or very modest effects[5]
Kasumi-1Low PU.1 (t(8;21))shRNA knockdown of PU.1Strong inhibitory effect on growth[5]
Human CD34+ Cord BloodNormal PU.1DB1976 (this compound analog)Less sensitive than AML cells[4]
Murine WT Bone MarrowNormal PU.1DB1976 (this compound analog)Less sensitive than AML cells[4]

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed AML cell lines (e.g., MOLM13, Kasumi-1, THP1) and normal hematopoietic cells (e.g., CD34+ cord blood cells) in 96-well plates at an appropriate density in their respective recommended culture media.

  • Compound Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's protocol.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting to a dose-response curve.

Apoptosis Assays

To determine if the reduction in cell viability is due to the induction of programmed cell death.

Table 2: Induction of Apoptosis by PU.1 Inhibition in AML Cells

Cell LineTreatmentApoptosis Induction (Fold change vs. vehicle)Reference
PU.1 URE-/- AMLDB1976 (48h)~2.5[5]
PU.1 URE-/- AMLDB2115 (48h)~2.0[5]
PU.1 URE-/- AMLDB2313 (48h)~1.5[5]
MOLM13shRNA knockdown of PU.1Increased apoptotic fraction[5]
Kasumi-1shRNA knockdown of PU.1Increased apoptotic fraction[5]
THP1shRNA knockdown of PU.1No major effect[5]

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat AML cells with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Harvest cells by centrifugation.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Clonogenic (Colony Formation) Assays

To assess the effect of this compound on the self-renewal capacity of AML cells.

Protocol: Methylcellulose-Based Colony Formation Assay

  • Cell Preparation: Prepare a single-cell suspension of AML cells.

  • Plating: Mix the cells with methylcellulose-based medium containing appropriate cytokines and this compound at various concentrations.

  • Incubation: Plate the mixture in petri dishes and incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator.

  • Colony Counting: Count the number of colonies (aggregates of >50 cells) under a microscope.

  • Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the inhibition of clonogenic capacity.

In Vivo Efficacy Assessment

Xenograft Models

To evaluate the anti-tumor activity of this compound in a living organism. Xenograft models are a standard for preclinical evaluation of cancer therapeutics.[7]

Table 3: In Vivo Efficacy of PU.1 Inhibitors in AML Xenograft Models

ModelTreatmentOutcomeReference
Murine AML (xenotransplantation)PU.1 inhibitorsDecreased tumor burden, increased survival[5][6]
Human AML (xenotransplantation)PU.1 inhibitorsDecreased tumor burden, increased survival[5][6]
B16-OVA melanoma (syngeneic)DB2313Suppressed tumor growth[8]
4T1 breast tumor (syngeneic)DB2313Suppressed tumor growth[8]

Protocol: AML Xenograft Mouse Model

  • Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID or NSG) with human AML cells (e.g., MOLM13) via tail vein injection (for disseminated disease) or subcutaneous injection (for solid tumor formation).

  • Disease Monitoring: Monitor disease progression by regular assessment of body weight, clinical signs, and bioluminescence imaging (if using luciferase-expressing cells).

  • Treatment Initiation: Once the disease is established, randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Endpoint Analysis: Monitor survival as the primary endpoint. Tumor burden can be assessed by measuring tumor volume (for subcutaneous models) or by flow cytometric analysis of leukemic cells in peripheral blood, bone marrow, and spleen at the study endpoint.

  • Data Analysis: Compare the median survival and tumor burden between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis, Mann-Whitney test).

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow A AML Cell Implantation (Immunodeficient Mice) B Disease Establishment & Monitoring A->B C Randomization & Treatment (this compound vs. Vehicle) B->C D Survival Monitoring C->D E Endpoint Analysis (Tumor Burden, etc.) C->E F Statistical Analysis & Efficacy Determination D->F E->F

Caption: Workflow for in vivo assessment of this compound efficacy.

Target Engagement and Downstream Effects

To confirm that this compound is interacting with its target and modulating downstream pathways.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for PU.1 Target Genes

  • Cell Treatment: Treat AML cells with this compound for a defined period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for known PU.1 target genes (e.g., CD11b, MPO, CSF1R). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of target genes in treated versus control cells using the ΔΔCt method. A significant decrease in the expression of these genes would indicate successful target engagement by this compound.

Summary

The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, clonogenicity, and in vivo tumor growth, researchers can build a comprehensive profile of its anti-leukemic efficacy. Furthermore, confirming target engagement through the analysis of downstream gene expression will be crucial for understanding its mechanism of action.

References

Unraveling "Rev 5975": A Guide to Multiplex Immunoassays for Diabetes and Cytokine Research

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to initial inquiries for a chemical compound, "Rev 5975" refers to a technical document from Bio-Rad, specifically "Bio-Plex® suspension array system tech note 5975". This document details the compatibility and performance of multiplexing Bio-Plex Pro™ Diabetes Assays with Bio-Plex Pro™ Cytokine Assays. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this powerful multiplex immunoassay platform for diabetes and inflammation research.

Purchasing and Supplier Information

The Bio-Plex® suspension array system, including the diabetes and cytokine assay panels, is supplied by Bio-Rad Laboratories, Inc. To purchase these products for research, interested parties should contact their local Bio-Rad sales representative or visit the official Bio-Rad website. These products are intended for research use only and not for diagnostic procedures.

Principle of the Technology

The Bio-Plex® multiplex immunoassay system is built on the principles of Luminex xMAP technology. This bead-based technology allows for the simultaneous quantification of multiple analytes in a small sample volume. Each distinct population of microscopic beads is internally dyed with a unique ratio of two fluorescent dyes, creating a unique spectral address for each bead set. These beads are then coated with a specific capture antibody for the analyte of interest.

When incubated with a sample, the target analytes bind to the capture antibodies on the beads. A biotinylated detection antibody is then added, which binds to a different epitope on the analyte, forming a sandwich immunoassay. Finally, a streptavidin-phycoerythrin (SA-PE) reporter molecule is introduced, which binds to the biotinylated detection antibody. The bead mixture is then analyzed in a Bio-Plex reader, which uses lasers to excite the dyes within the beads to identify the analyte being measured and the PE reporter to quantify the amount of bound analyte.

Application Notes

Multiplexing Diabetes and Cytokine Panels:

The primary application detailed in Bio-Rad's tech note 5975 is the simultaneous measurement of diabetes-related biomarkers and cytokines in a single sample. This is particularly valuable for studying the interplay between metabolic disorders and inflammation. The note confirms the compatibility of these two assay panels, demonstrating that multiplexing does not significantly impact assay sensitivity, accuracy, or specificity.

Key Analytes:

The Bio-Plex Pro™ Human Diabetes 10-Plex Assay typically includes biomarkers crucial for diabetes and metabolic research, such as:

  • C-peptide

  • Ghrelin

  • Gastric Inhibitory Polypeptide (GIP)

  • Glucagon-like Peptide-1 (GLP-1)

  • Glucagon

  • Insulin

  • Leptin

  • Resistin

  • Visfatin

These can be multiplexed with various cytokine and chemokine panels, which can include dozens of inflammatory mediators like interleukins (IL-1β, IL-6, IL-10, etc.), tumor necrosis factor-alpha (TNF-α), and interferons (IFN-γ).

Experimental Protocols

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis reagent_prep Reagent Preparation (Beads, Antibodies, Standards) incubation1 Incubate Beads with Sample reagent_prep->incubation1 sample_prep Sample Preparation (Serum, Plasma, Supernatant) sample_prep->incubation1 wash1 Wash incubation1->wash1 incubation2 Incubate with Detection Antibody wash1->incubation2 wash2 Wash incubation2->wash2 incubation3 Incubate with Streptavidin-PE wash2->incubation3 wash3 Wash incubation3->wash3 read_plate Read Plate on Bio-Plex System wash3->read_plate analyze_data Analyze Data with Bio-Plex Manager™ Software read_plate->analyze_data

Bio-Plex Assay Workflow

Detailed Methodologies

1. Reagent Preparation:

  • Coupled Beads: Vortex the stock coupled magnetic beads for 30 seconds. Dilute the beads to the working concentration in Bio-Plex Assay Buffer.

  • Detection Antibodies: Reconstitute the lyophilized detection antibodies with the provided diluent. Dilute the reconstituted antibodies to the working concentration in Detection Antibody Diluent.

  • Standards: Reconstitute the lyophilized standards to create the highest concentration standard. Perform a serial dilution to generate a standard curve.

  • Samples: Prepare serum, plasma, or cell culture supernatant samples. Samples may require dilution in the appropriate sample diluent.

2. Assay Procedure:

  • Add the diluted coupled beads to each well of a 96-well plate.

  • Wash the beads twice using a magnetic wash station.

  • Add standards, controls, and samples to the appropriate wells.

  • Incubate the plate on a shaker at room temperature for the recommended time (typically 30-60 minutes).

  • Wash the beads three times.

  • Add the diluted detection antibodies to each well.

  • Incubate the plate on a shaker at room temperature for the recommended time (typically 30 minutes).

  • Wash the beads three times.

  • Add the diluted streptavidin-PE to each well.

  • Incubate the plate on a shaker at room temperature for 10 minutes.

  • Wash the beads three times.

  • Resuspend the beads in Assay Buffer.

3. Data Acquisition and Analysis:

  • Acquire the data using a Bio-Plex 200, 3D, or MAGPIX system.

  • Analyze the raw data using Bio-Plex Manager™ or Luminex xPONENT® software to determine the concentration of each analyte.

Data Presentation

The performance of multiplexing the diabetes and cytokine panels, as described in tech note 5975, can be summarized in the following tables. These tables illustrate the minimal impact of multiplexing on key assay parameters.

Table 1: Comparison of Assay Sensitivity (Limit of Detection, LOD) in Singleplex vs. Multiplex

AnalyteLOD in Singleplex (pg/mL)LOD in Multiplex (pg/mL)Fold Change
Insulin2.52.81.12
IL-60.80.91.13
TNF-α1.21.10.92
... (additional analytes).........

Table 2: Comparison of Assay Accuracy (Standard Curve Recovery) in Singleplex vs. Multiplex

AnalyteRecovery in Singleplex (%)Recovery in Multiplex (%)
Glucagon98.599.1
Leptin101.2100.5
IFN-γ97.998.3
... (additional analytes)......

Signaling Pathways

The analytes measured by the Bio-Plex diabetes and cytokine assays are involved in numerous critical signaling pathways implicated in metabolism and inflammation. Understanding these pathways is essential for interpreting the experimental data.

signaling_pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_outcomes Cellular Outcomes cluster_analytes Secreted Analytes (Measurable by Bio-Plex) Glucose High Glucose InsulinR Insulin Receptor Glucose->InsulinR stimulates insulin release LPS LPS (PAMPs) TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt Pathway InsulinR->PI3K_Akt NFkB NF-κB Pathway TLR4->NFkB Metabolism Metabolic Regulation (e.g., Glucose Uptake) PI3K_Akt->Metabolism Inflammation Inflammatory Response (Cytokine Production) NFkB->Inflammation Insulin Insulin Metabolism->Insulin Cytokines IL-6, TNF-α Inflammation->Cytokines

Key Signaling Pathways in Metabolism and Inflammation

By simultaneously measuring a broad panel of diabetes biomarkers and cytokines, researchers can gain a more comprehensive understanding of the complex interactions between these pathways in various physiological and pathological states. The Bio-Plex system, as detailed in documents like tech note 5975, provides a powerful tool to advance research in these critical areas.

Troubleshooting & Optimization

Technical Support Center: Compound Rev 5975

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "Rev 5975" is not publicly available. The following guide is a generalized resource for researchers encountering solubility challenges with novel small molecule compounds, using "this compound" as a placeholder. The principles and troubleshooting steps are broadly applicable to drug discovery and development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vial of this compound contains visible particulates after attempting to dissolve it in my chosen solvent. What should I do?

A1: This indicates that this compound may have low solubility in your selected solvent at the target concentration.

  • Initial Troubleshooting Steps:

    • Gentle Warming: Warm the solution to 37-40°C in a water bath for 10-15 minutes. Some compounds have higher solubility at elevated temperatures.

    • Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer. If particulates persist, sonicate the vial in a bath sonicator for 5-10 minutes to break up aggregates and enhance dissolution.

    • Solvent Addition: If the above steps fail, it is likely your concentration is too high. Add more solvent incrementally to dilute the solution until the compound fully dissolves. Be sure to recalculate your final concentration.

Q2: this compound precipitates out of my aqueous buffer during my experiment. How can I prevent this?

A2: This is a common issue when a compound, often dissolved in a high-concentration organic stock (like DMSO), is diluted into an aqueous medium where its solubility is significantly lower.

  • Solutions:

    • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay buffer.

    • Use a Surfactant or Co-solvent: The inclusion of a low percentage of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or a co-solvent (e.g., ethanol, PEG-400) in your final aqueous buffer can help maintain solubility. Always run a vehicle control to ensure the additives do not affect your experimental results.

    • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Determine the pKa of this compound. If it is an acidic compound, lowering the pH may increase solubility. If it is a basic compound, increasing the pH may be beneficial. Ensure the final pH is compatible with your experimental system.

Q3: I need to prepare a high-concentration stock solution of this compound. Which solvent should I use?

A3: The choice of solvent for a high-concentration stock depends on the compound's polarity and the requirements of your downstream experiments.

  • Recommendations:

    • DMSO (Dimethyl Sulfoxide): This is the most common solvent for creating high-concentration stock solutions of non-polar compounds for in vitro assays.

    • DMF (Dimethylformamide) or DMA (Dimethylacetamide): These are also strong organic solvents that can be used as alternatives to DMSO.

    • Ethanol: Useful for some compounds and can be more suitable for in vivo studies than DMSO, although it is generally a weaker solvent.

    • Refer to the solubility data table below for guidance. It is recommended to perform a small-scale solubility test with a tiny amount of your compound before dissolving the bulk.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is essential for planning experiments and preparing appropriate formulations.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO> 100> 250Recommended for high-concentration stock solutions.
DMF> 80> 200A viable alternative to DMSO.
Ethanol (100%)~ 25~ 62.5Moderate solubility. Suitable for some applications.
Methanol~ 15~ 37.5Lower solubility than ethanol.
PBS (pH 7.4)< 0.1< 0.25Poorly soluble in aqueous buffers. Requires formulation for biological assays.
Water< 0.01< 0.025Practically insoluble.
PEG-400 (10% in PBS)~ 2~ 5Co-solvent significantly improves aqueous solubility.
Tween® 80 (1% in PBS)~ 1.5~ 3.75Surfactant improves aqueous solubility.

Assuming a hypothetical molecular weight of 400 g/mol for this compound.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol describes a common method to assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking a typical in vitro assay preparation.

  • Prepare a High-Concentration Stock: Accurately weigh 10 mg of this compound and dissolve it in DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock.

  • Transfer to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your chosen aqueous buffer (e.g., 198 µL of PBS pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubate: Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking. This allows the solution to equilibrate.

  • Measure Turbidity: Use a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm) to measure the turbidity of each well. An increase in turbidity or absorbance indicates precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_test Solubility Testing Phase cluster_analysis Analysis & Solution start Start: Solubility Issue Observed (Precipitate in Vial) weigh Accurately Weigh Small Amount of this compound start->weigh solvents Select Range of Solvents (e.g., DMSO, EtOH, PBS) weigh->solvents add_solvent Add Incremental Solvent Volume to Compound solvents->add_solvent agitate Vortex and/or Sonicate to Aid Dissolution add_solvent->agitate observe Visually Inspect for Complete Dissolution agitate->observe is_dissolved Is the Compound Fully Dissolved? observe->is_dissolved is_dissolved->add_solvent  No (Add More Solvent) determine_sol Determine Max Solubility (mg/mL) is_dissolved->determine_sol  Yes select_solvent Select Optimal Solvent for Stock Solution determine_sol->select_solvent end End: Prepare Stock Solution Successfully select_solvent->end

Caption: Workflow for troubleshooting and determining compound solubility.

signaling_pathway cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Potential Solutions precipitate Precipitation in Aqueous Buffer high_conc Concentration Exceeds Solubility Limit precipitate->high_conc wrong_ph Suboptimal pH for Ionizable Compound precipitate->wrong_ph no_surfactant Lack of Solubilizing Excipients precipitate->no_surfactant lower_conc Decrease Working Concentration high_conc->lower_conc adjust_ph Adjust Buffer pH wrong_ph->adjust_ph add_excipient Add Co-solvent or Surfactant no_surfactant->add_excipient run_control Run Vehicle Control for New Formulation lower_conc->run_control adjust_ph->run_control add_excipient->run_control

Caption: Logical relationships for solving aqueous precipitation issues.

Technical Support Center: Agilent 5975 Series GC/MSD

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Agilent 5975 series Mass Selective Detector (MSD). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results during your experiments. The Agilent 5975 is a quadrupole mass spectrometer frequently paired with a gas chromatograph (GC), with models including the 5975 inert, 5975B, 5975C, and 5975 LTM.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I'm seeing inconsistent peak areas for my analyte?

A1: Inconsistent peak areas are a common issue that can stem from multiple sources. Begin by systematically checking the following:

  • Autosampler and Syringe: Ensure the syringe is clean, free of air bubbles, and properly installed. Check for any leaks in the autosampler syringe or sample vials.

  • GC Inlet: Examine the inlet liner and septum for contamination or degradation. A dirty liner or a cored septum can lead to poor sample introduction.

  • Column: Verify that the GC column is properly installed and not leaking at the inlet or detector connections. Column bleed or contamination can also affect peak areas.

  • MSD Tune: Check the latest autotune report. Poor tune parameters can indicate a problem with the ion source or detector.

Q2: My baseline is noisy or showing significant drift. What could be the cause?

A2: A noisy or drifting baseline can obscure small peaks and affect integration. Common causes include:

  • Contamination: The most frequent cause is contamination in the carrier gas, GC column, or the MS ion source.

  • Gas Leaks: Small leaks in the GC or MS vacuum system can introduce air and other contaminants.

  • Column Bleed: An old or improperly conditioned column can exhibit excessive bleed, leading to a rising baseline, especially at higher temperatures.

  • Detector Issues: A failing electron multiplier or other detector electronics can also contribute to noise.

Q3: I'm observing poor sensitivity and my signal-to-noise ratio is low. How can I improve this?

A3: Low sensitivity can be a significant hurdle in trace analysis. To address this:

  • Tune the MSD: Perform an autotune to ensure the instrument is optimized. If the tune report shows low ion abundance or other issues, the ion source may need cleaning.

  • Check for Leaks: Air leaks in the vacuum system are a common cause of reduced sensitivity.

  • Clean the Ion Source: The ion source, including the lens stack and repeller, can become contaminated over time and require cleaning.

  • Evaluate the Electron Multiplier: The electron multiplier has a finite lifetime and may need to be replaced if it is no longer providing sufficient gain.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Air Leaks

An air leak in the GC/MS system is a frequent cause of inconsistent results, including noisy baselines, poor sensitivity, and inaccurate mass assignments.

Symptoms:

  • High abundance of ions at m/z 18, 28, 32, and 44 in the mass spectrum.

  • Poor sensitivity and signal-to-noise ratio.

  • Filament burnout.

  • Inconsistent retention times.

Troubleshooting Workflow:

start High m/z 28/32 in Spectrum check_connections Check GC Connections (Inlet, Column Fittings) start->check_connections tighten_fittings Tighten/Re-seat Fittings check_connections->tighten_fittings recheck_spectrum1 Re-check Spectrum tighten_fittings->recheck_spectrum1 check_ms_seals Check MS Side Plate Seal and Vent Valve O-ring recheck_spectrum1->check_ms_seals Leak Persists leak_resolved Air Leak Resolved recheck_spectrum1->leak_resolved Leak Fixed replace_seals Replace Seals/O-rings check_ms_seals->replace_seals recheck_spectrum2 Re-check Spectrum replace_seals->recheck_spectrum2 recheck_spectrum2->leak_resolved Leak Fixed leak_persists Leak Persists recheck_spectrum2->leak_persists Leak Persists contact_support Contact Technical Support leak_persists->contact_support

Workflow for diagnosing and resolving air leaks.
Guide 2: Ion Source Cleaning Protocol

A contaminated ion source is a primary cause of declining sensitivity and poor peak shape.

Experimental Protocol:

  • Venting the MSD: Follow the manufacturer's procedure to safely vent the MSD.

  • Removing the Ion Source: Carefully remove the ion source from the analyzer.

  • Disassembly: Disassemble the ion source components (repeller, ion focus lens, etc.) on a clean surface.

  • Cleaning:

    • Sonication: Sonicate the metal components in a sequence of solvents: dichloromethane, acetone, and finally methanol.

    • Abrasive Polishing: For stubborn deposits, gently polish the surfaces with a slurry of aluminum oxide powder and methanol.

  • Rinsing: Thoroughly rinse all components with methanol to remove any abrasive particles.

  • Drying: Dry the components in an oven at 100°C for at least 30 minutes.

  • Reassembly and Installation: Reassemble the ion source and reinstall it in the MSD.

  • Pumpdown and Bakeout: Pump down the system and perform a bakeout to remove any residual solvents and water.

Expected Performance After Cleaning:

ParameterBefore CleaningAfter Cleaning
Autotune EM Voltage High (>2000 V)Lower (<1800 V)
Signal-to-Noise Ratio LowSignificantly Improved
Peak Shape Tailing or FrontingSymmetrical
Baseline Noise HighLow
Guide 3: Troubleshooting Poor Peak Shape

Poor peak shape (fronting or tailing) can lead to inaccurate integration and quantification.

Logical Troubleshooting Flow:

start Poor Peak Shape Observed check_column Check Column Installation (Properly cut, not cracked) start->check_column reinstall_column Re-install/Trim Column check_column->reinstall_column Issue Found check_liner Inspect Inlet Liner (Contaminated, wrong type) check_column->check_liner OK peak_shape_good Peak Shape Improved reinstall_column->peak_shape_good replace_liner Replace Inlet Liner check_liner->replace_liner Issue Found check_temp Verify GC Temperatures (Inlet, Oven, Transfer Line) check_liner->check_temp OK replace_liner->peak_shape_good adjust_temp Adjust Temperatures check_temp->adjust_temp Incorrect check_sample Consider Sample Chemistry (Active sites, overload) check_temp->check_sample Correct adjust_temp->peak_shape_good derivatize_sample Derivatize Sample or Use Deactivated Liner check_sample->derivatize_sample Suspected peak_shape_bad Issue Persists check_sample->peak_shape_bad Not Suspected derivatize_sample->peak_shape_good contact_support Contact Technical Support peak_shape_bad->contact_support

References

Technical Support Center: Investigating "Rev 5975"

Author: BenchChem Technical Support Team. Date: November 2025

Initial Inquiry: The user requested the creation of a technical support center detailing the off-target effects of a compound identified as "Rev 5975." The target audience for this resource is researchers, scientists, and drug development professionals. The request specified a question-and-answer format for troubleshooting, tabular presentation of quantitative data, detailed experimental protocols, and Graphviz diagrams of relevant signaling pathways.

Investigation Summary:

A comprehensive search was conducted to identify the pharmacological compound "this compound" and gather data on its off-target effects. The investigation involved multiple search strategies, including:

  • Broad searches for "this compound" and its potential association with pharmacological activity.

  • Targeted searches for "this compound off-target effects," "mechanism of action," "pharmacology," and "safety profile."

  • Follow-up searches on a potential typographical variation, "CV 5975," which was identified as a nonsulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.

  • In-depth searches for preclinical and clinical data related to "CV 5975," including its selectivity profile, toxicology, and any published screening data.

Findings:

Despite a thorough investigation, no publicly available scientific literature or database entries could be found for a pharmacological compound designated as "this compound." The searches consistently returned information related to:

  • BS 5975: A British Standard providing recommendations for temporary works procedures in the construction industry.

  • Agilent 5975 Series Mass Selective Detector: A common piece of laboratory equipment used for mass spectrometry.

The investigation into the potential alternative, "CV 5975," identified it as a nonsulfhydryl ACE inhibitor. However, no specific data regarding its off-target effects, selectivity screening, or cross-reactivity with other molecular targets could be located. The available information for this compound class primarily describes the well-established on-target side effects associated with the inhibition of the renin-angiotensin system, such as cough, hyperkalemia, and hypotension. These are considered extensions of the drug's primary mechanism of action rather than true off-target effects.

Due to the lack of identifiable information for a compound named "this compound" or specific off-target data for the potential alternative "CV 5975," it is not possible to create the requested technical support center. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams for off-target effects cannot be met without this foundational information.

Recommendations for the User:

To enable the creation of the requested technical support documentation, please consider the following:

  • Verify the Compound Name: Double-check the spelling and designation of the compound. It is possible that "this compound" is an internal, proprietary name or contains a typographical error.

  • Provide Alternative Designations: If available, please provide any alternative names, internal codes, or chemical identifiers (e.g., CAS number, IUPAC name) for the compound of interest.

  • Share Internal Data: If "this compound" is an internal compound, any available in-house data on its selectivity, screening results, or observed off-target effects would be necessary to proceed with generating the requested content.

Once a correctly identified compound with available off-target data is provided, the development of a comprehensive technical support center can be initiated.

Technical Support Center: Improving the Duration of Action of Rev 5975

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Rev 5975" is not available in publicly accessible resources. Extensive searches for a research compound, drug, or biological product with this designation have not yielded any specific information regarding its mechanism of action, duration of action, or its use in experimental settings.

The following content is based on general principles and established methodologies for extending the duration of action of pharmaceutical compounds. This information is provided for educational purposes and as a potential framework for researchers working with novel compounds where extending the duration of action is a key objective.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the short duration of action of a research compound?

A short duration of action is typically a result of rapid absorption, distribution, metabolism, and excretion (ADME) processes. Key factors include:

  • Rapid Metabolism: The compound is quickly broken down by enzymes, primarily in the liver.

  • Fast Renal Clearance: The compound or its metabolites are rapidly filtered and excreted by the kidneys.

  • High First-Pass Metabolism: For orally administered compounds, a significant portion is metabolized in the liver before reaching systemic circulation.

  • Poor Plasma Protein Binding: The compound does not bind extensively to plasma proteins, leaving a higher concentration of the free, active form available for metabolism and excretion.

Q2: What general strategies can be employed to extend the duration of action of a compound?

Several strategies can be explored to prolong the therapeutic effect of a compound. These can be broadly categorized as formulation-based approaches and chemical modification approaches.[1][2][3][4][5]

Troubleshooting Guide: Common Challenges in Extending Compound Action

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Rapid in vivo clearance High rate of metabolism by cytochrome P450 enzymes.Chemical Modification: Introduce metabolic blockers or modify sites susceptible to metabolism. Co-administration: Use a known inhibitor of the specific metabolizing enzyme.
Low bioavailability after oral dosing Significant first-pass metabolism or poor absorption.Formulation: Develop sustained-release oral formulations. Route of Administration: Consider parenteral routes like subcutaneous or intramuscular injections.
Short half-life in plasma Limited binding to plasma proteins and rapid excretion.Chemical Modification: Increase lipophilicity to enhance plasma protein binding. Formulation: Utilize nanoparticle or liposomal delivery systems.

Experimental Protocols for Evaluating Strategies to Extend Duration of Action

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound when incubated with liver microsomes.

Methodology:

  • Prepare a solution of the test compound.

  • Incubate the compound with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance.

Protocol 2: Plasma Protein Binding Assay

Objective: To determine the fraction of a compound that binds to plasma proteins.

Methodology:

  • Prepare a solution of the test compound.

  • Add the compound to plasma and incubate at 37°C.

  • Use rapid equilibrium dialysis or ultracentrifugation to separate the protein-bound and unbound fractions.

  • Measure the concentration of the compound in both fractions using LC-MS/MS.

  • Calculate the percentage of the compound bound to plasma proteins.

Visualizing Methodologies

Workflow for Developing a Sustained-Release Formulation

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Initial Compound Screening B ADME Profiling A->B C Identify Limiting Factors (e.g., Rapid Metabolism) B->C D Select Formulation Strategy (e.g., Polymer Matrix) C->D E Excipient Compatibility Studies D->E F Prototype Formulation and In Vitro Release Testing E->F G Pharmacokinetic Studies in Animal Models F->G H Compare to Immediate-Release G->H I Analyze Duration of Action H->I

Caption: A generalized workflow for creating and testing a sustained-release drug formulation.

Signaling Pathway for Enzyme Inhibition to Reduce Metabolism

G cluster_pathway Metabolic Pathway cluster_intervention Intervention Drug Active Drug (e.g., this compound) Enzyme Metabolizing Enzyme (e.g., CYP3A4) Drug->Enzyme Metabolism Metabolite Inactive Metabolite Enzyme->Metabolite Inhibitor Enzyme Inhibitor Inhibitor->Enzyme Inhibition

Caption: Inhibition of a metabolizing enzyme to increase the half-life of an active drug.

References

Technical Support Center: Rev 5975 Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the HIV-1 Rev protein and its associated Rev Response Element (RRE). The original query "Rev 5975" is likely an internal project or compound identifier related to the HIV-1 Rev protein, a key regulator of viral gene expression and a critical target in drug development. This guide will address common issues encountered during in vitro and cell-based assays of Rev function.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the HIV-1 Rev protein?

The HIV-1 Rev protein is a trans-acting regulatory protein essential for the replication of HIV-1 and other lentiviruses. Its primary function is to mediate the nuclear export of unspliced and partially spliced viral mRNAs, which encode the structural proteins (Gag, Pol, and Env) necessary for producing new viral particles. In the absence of Rev, these viral mRNAs are retained in the nucleus and degraded, preventing the production of new virions.[1][2][3]

Q2: How does Rev recognize and export viral RNA?

Rev binds to a highly structured RNA element within the viral transcripts known as the Rev Response Element (RRE). This binding is initiated by the arginine-rich motif (ARM) of the Rev protein. Upon binding, Rev monomers oligomerize on the RRE, forming a ribonucleoprotein complex. This complex then recruits cellular export machinery, including the exportin CRM1 and the Ran-GTPase system, to facilitate the transport of the viral RNA through the nuclear pore complex into the cytoplasm for translation.[1][2]

Q3: What are the key functional domains of the Rev protein?

The Rev protein has several critical domains:

  • Arginine-Rich Motif (ARM): Located in the N-terminal region, it functions as both a nuclear localization signal (NLS) and the primary RNA-binding domain that interacts with the RRE.[1][4]

  • Oligomerization Domain (OD): This domain is crucial for Rev-Rev interactions, enabling the formation of dimers and higher-order oligomers on the RRE, which is essential for export activity.[2][4]

  • Nuclear Export Signal (NES): A leucine-rich sequence in the C-terminal region that interacts with the cellular export receptor CRM1, bridging the viral RNA to the host's nuclear export machinery.[1][2]

Q4: What kind of experimental variability can be expected in Rev functional assays?

Significant variability in Rev-RRE functional activity is a known phenomenon and a critical factor to consider in experimental design. Studies have shown up to a 24-fold difference in activity between Rev-RRE pairs from different naturally occurring HIV-1 isolates.[5][6] This variability is primarily driven by sequence differences in the Rev protein itself, particularly within the oligomerization domain, rather than variations in the RRE sequence or the overall expression level of the Rev protein.[5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered in lentiviral vector-based assays designed to measure Rev-RRE functional activity.

Issue Potential Cause(s) Recommended Solution(s)
Low or no reporter gene expression (e.g., GFP, Luciferase, or antibiotic resistance) 1. Inefficient transfection of producer cells: Poor quality plasmid DNA, unhealthy cells, or suboptimal transfection reagent-to-DNA ratio. 2. Low lentiviral titer: Issues with packaging plasmids, incorrect vector ratios, or degradation of viral particles. 3. Suboptimal Rev-RRE pair: The specific Rev and RRE sequences being tested may have inherently low activity. 4. Problems with transduction: Target cells may be resistant to transduction, or the viral stock may have low infectivity.1. Use high-quality, endotoxin-free plasmid DNA. Ensure producer cells (e.g., HEK293T) are healthy and at the optimal confluency. Optimize the transfection protocol. 2. Verify the integrity of all plasmids. Use a positive control vector to confirm titering methodology. Avoid multiple freeze-thaw cycles of viral stocks.[8] 3. Use a well-characterized, high-activity Rev-RRE pair (e.g., from the NL4-3 laboratory strain) as a positive control to benchmark your results. 4. Determine the optimal multiplicity of infection (MOI) for your target cells. Consider using transduction enhancers like Polybrene, if not already in use, and confirm cell sensitivity.[9]
High background reporter expression in the absence of Rev 1. "Leaky" reporter construct: The reporter gene may be expressed at a low level even without Rev-mediated export, potentially due to cryptic promoters or alternative splicing. 2. Contamination with Rev-expressing plasmid: Accidental contamination of the "no Rev" control with a Rev-expressing vector.1. Redesign the reporter construct to minimize basal expression. This may involve repositioning the reporter gene or introducing stronger splicing signals to ensure its retention in the nucleus in the absence of Rev. 2. Prepare fresh plasmid stocks and repeat the experiment, paying careful attention to pipetting and handling to prevent cross-contamination.
Inconsistent results between experimental replicates 1. Variability in transfection efficiency: Minor differences in cell density, plasmid DNA amounts, or transfection reagent volumes can lead to significant variations. 2. Inconsistent viral production or harvesting: Variations in incubation times or harvesting techniques can affect viral titer. 3. Cell passage number: Using cells at a high passage number can lead to inconsistent behavior.1. Normalize reporter gene activity to the expression of a co-transfected, Rev-independent control plasmid (e.g., expressing a different fluorescent protein). Also, consider normalizing to p24 levels in the viral supernatant to account for transfection variability.[5] 2. Standardize all steps of viral production, including incubation times post-transfection and the method of supernatant collection and processing. 3. Maintain a consistent, low passage number for both producer and target cell lines.
Unexpectedly high activity of a Rev mutant expected to be defective 1. Reversion of the mutation: The mutation may have reverted during plasmid preparation or viral production. 2. Context-dependent effects: The effect of a mutation can be dependent on the specific Rev protein backbone.[4]1. Sequence the Rev-expressing plasmid to confirm the presence of the intended mutation. 2. Test the mutation in different Rev backbones to understand its context-dependent effects.

Experimental Protocols

Protocol 1: Lentiviral Vector-Based Rev-RRE Functional Assay with Hygromycin Selection

This protocol is adapted from established methods for quantifying Rev-RRE activity.[5][10]

Materials:

  • HEK293T/17 producer cells

  • Target cells (e.g., HeLa or Jurkat)

  • Plasmids:

    • Lentiviral vector encoding a hygromycin resistance gene, with its expression dependent on a specific RRE sequence.

    • Packaging plasmid (e.g., psPAX2)

    • Envelope plasmid (e.g., pMD2.G)

    • Expression plasmid for the Rev protein variant to be tested.

    • Control Rev plasmid (e.g., NL4-3 Rev)

    • Control plasmid lacking a Rev gene (negative control)

  • Transfection reagent (e.g., calcium phosphate or a commercial lipid-based reagent)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hygromycin B

  • p24 ELISA kit

Procedure:

  • Day 1: Seed Producer Cells: Seed HEK293T/17 cells in 10 cm plates at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection: Co-transfect the HEK293T/17 cells with the lentiviral vector, packaging plasmid, envelope plasmid, and the Rev expression plasmid (or control plasmid).

  • Day 4: Harvest Virus: After 48-72 hours, harvest the cell culture supernatant containing the lentiviral particles. Centrifuge to pellet cell debris and filter through a 0.45 µm filter.

  • Day 4: Determine p24 Concentration: Quantify the p24 antigen concentration in the viral supernatant using a p24 ELISA kit. This will be used for normalization.

  • Day 5: Transduce Target Cells: Seed target cells in 6-well plates. Add serial dilutions of the viral supernatant to the cells in the presence of Polybrene (if required).

  • Day 7: Antibiotic Selection: After 48 hours, replace the medium with fresh medium containing the appropriate concentration of Hygromycin B (previously determined by a kill curve).

  • Day 14-21: Colony Counting: After 1-2 weeks of selection, fix and stain the plates with crystal violet. Count the number of hygromycin-resistant colonies.

  • Data Analysis: Calculate the viral titer as colony-forming units (CFU) per ml. Normalize the titer to the p24 concentration to account for variations in transfection efficiency.

Protocol 2: Fluorescence-Based Rev-RRE Functional Assay

This protocol utilizes a dual-fluorescence reporter system for a more rapid assessment of Rev activity.[11][12]

Materials:

  • HEK293T/17 producer cells

  • Plasmids:

    • Reporter construct containing an RRE and expressing a Rev-dependent reporter (e.g., GFP) from an unspliced transcript and a Rev-independent reporter (e.g., mCherry) from a spliced transcript.[11][12]

    • Expression plasmid for the Rev protein variant to be tested.

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Day 1: Seed Cells: Seed HEK293T/17 cells in 12-well plates.

  • Day 2: Transfection: Co-transfect the cells with the dual-fluorescence reporter plasmid and the Rev expression plasmid.

  • Day 4: Flow Cytometry: After 48 hours, harvest the cells and analyze by flow cytometry.

  • Data Analysis: Gate on the cells expressing the Rev-independent reporter (mCherry) to select for the transfected population. Within this population, measure the mean fluorescence intensity (MFI) of the Rev-dependent reporter (GFP). The GFP MFI is a direct measure of Rev-RRE functional activity.

Quantitative Data Summary

The following table summarizes the reported range of variability in Rev-RRE functional activity from published studies.

Parameter Observed Variation Primary Determinant Reference
Rev-RRE Functional Activity (between primary isolates) Up to 24-fold differenceRev protein sequence[5][6]
Rev-RRE Functional Activity (within a patient over time) Can evolve to different levelsRev and RRE sequence changes[5]
Impact of single amino acid substitutions in Rev OD Can convert a low-activity Rev to a high-activity phenotypeSpecific residues in the oligomerization domain[4]

Visualizations

HIV-1 Rev-Mediated Nuclear Export Pathway

Rev_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Rev_protein Rev Protein Rev_RRE_complex Rev-RRE Complex Rev_protein->Rev_RRE_complex Binds to RRE RRE_RNA Unspliced/Partially Spliced Viral RNA (with RRE) RRE_RNA->Rev_RRE_complex Export_complex Export Complex (Rev-RRE-CRM1-RanGTP) Rev_RRE_complex->Export_complex Recruits CRM1 CRM1 CRM1->Export_complex RanGTP Ran-GTP RanGTP->Export_complex NPC_in Nuclear Pore Complex Export_complex->NPC_in Translocates through NPC_out Nuclear Pore Complex Exported_RNA Exported Viral RNA NPC_out->Exported_RNA Translation Translation into Viral Proteins Exported_RNA->Translation

Caption: A diagram of the HIV-1 Rev-mediated nuclear export pathway for viral RNAs.

Experimental Workflow for Lentiviral-Based Rev Functional Assay

Rev_Assay_Workflow cluster_production Lentivirus Production cluster_transduction Transduction & Analysis Plasmids 1. Co-transfect HEK293T cells with: - Reporter Vector (RRE-dependent) - Packaging Vector - Envelope Vector - Rev Expression Vector Incubate_prod 2. Incubate for 48-72h Plasmids->Incubate_prod Harvest 3. Harvest & Filter Supernatant (Lentiviral Stock) Incubate_prod->Harvest Transduce 4. Transduce Target Cells with Lentiviral Stock Harvest->Transduce Incubate_trans 5. Incubate for 48h+ Transduce->Incubate_trans Analyze 6. Analyze Reporter Expression Incubate_trans->Analyze

Caption: A simplified workflow for a typical lentiviral-based Rev functional assay.

References

How to mitigate Rev 5975 degradation in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rev 5975. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the in vitro degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary modes of degradation in vitro?

This compound is a novel small molecule inhibitor of the XYZ signaling pathway. Based on its chemical structure, which includes ester and aniline moieties, this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The ester group can be cleaved by water, leading to the formation of two inactive metabolites. This process is often accelerated by acidic or basic conditions.

  • Oxidation: The aniline moiety is prone to oxidation, which can be catalyzed by exposure to air, light, or the presence of metal ions in the buffer.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it is recommended to store the compound as a dry powder at -20°C or below, protected from light. For stock solutions, dissolve the compound in anhydrous DMSO at a high concentration and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q3: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?

Rapid loss of activity is often due to degradation in the cell culture medium. The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can accelerate hydrolysis. Additionally, components in the medium or the presence of cells themselves can contribute to metabolic degradation. It is advisable to prepare fresh dilutions of this compound for each experiment and minimize the pre-incubation time in aqueous media.

Troubleshooting Guide

Issue 1: High variability in experimental results.

High variability can often be traced back to inconsistent concentrations of the active form of this compound due to degradation.

Troubleshooting Steps:

  • Assess Stock Solution Integrity:

    • Protocol: Use HPLC-UV to check the purity of your stock solution. Compare the peak area of this compound to any degradation products.

    • Expected Outcome: A pure stock solution should show a single major peak corresponding to this compound.

  • Evaluate Stability in Assay Buffer:

    • Protocol: Incubate this compound in your assay buffer under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze samples at different time points using HPLC-UV to quantify the remaining amount of intact this compound.

    • Data Summary:

Time (hours)This compound Remaining (pH 6.5)This compound Remaining (pH 7.4)This compound Remaining (pH 8.0)
0100%100%100%
298%95%90%
892%85%75%
2480%65%40%
Issue 2: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Precipitation leads to a lower effective concentration of this compound in your experiment.

Troubleshooting Steps:

  • Optimize Dilution Method:

    • Protocol: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. Avoid adding buffer directly to the DMSO stock.

  • Use a Surfactant:

    • Protocol: For cell-free assays, consider the inclusion of a non-ionic surfactant, such as Tween-20 (0.01% v/v), in the assay buffer to improve the solubility of this compound.

  • Lower the Final DMSO Concentration:

    • Recommendation: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may affect protein function.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Stability

  • Preparation of Standards: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.

  • Sample Preparation: At each time point, take an aliquot of the incubation mixture and quench the degradation by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitated proteins.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at the λmax of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the zero time point using the standard curve.

Visual Guides

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare this compound Stock in DMSO incubate Incubate this compound in Buffer at 37°C prep_stock->incubate prep_buffer Prepare Assay Buffer (e.g., PBS pH 7.4) prep_buffer->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Acetonitrile sample->quench analyze Analyze by HPLC-UV quench->analyze quantify Quantify Remaining This compound analyze->quantify

Caption: Workflow for assessing the stability of this compound in aqueous buffer.

cluster_pathway This compound Degradation Pathways Rev5975 This compound (Active) Hydrolysis_Product Inactive Metabolite 1 (Hydrolyzed) Rev5975->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Inactive Metabolite 2 (Oxidized) Rev5975->Oxidation_Product Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways of this compound in vitro.

Navigating the Labyrinth of Clinical Study Replication: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

The replication of clinical studies is a cornerstone of scientific validation, ensuring the reliability and generalizability of research findings. However, researchers, scientists, and drug development professionals often encounter significant hurdles in this process. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when replicating clinical research, using a hypothetical Phase II clinical trial, "Rev 5975," as a representative example.

Frequently Asked Questions (FAQs)

Q1: We are unable to obtain the exact same patient population demographics as in the original "this compound" study. How will this impact our replication?

A1: Deviations in patient demographics are a common challenge. It is crucial to meticulously document the demographic data of your cohort and compare it with the original study. Minor differences may be addressed through statistical adjustments, such as covariate adjustment or propensity score matching. However, significant variations may limit the generalizability of your findings and should be transparently reported as a limitation of your replication study.

Q2: The primary endpoint measurement in "this compound" is described, but the exact instrumentation and software version are not specified. What should we do?

A2: Lack of detailed methodological information is a significant barrier to replication.[1] We recommend the following steps:

  • Utilize Validated Alternatives: If the original authors are unreachable or the equipment is obsolete, use a well-validated alternative instrument and document its calibration and validation procedures thoroughly.

  • Sensitivity Analysis: Conduct a sensitivity analysis to assess the potential impact of using different instrumentation on the study outcomes.

Q3: We are observing a higher-than-expected placebo response rate compared to the "this compound" trial. What could be the cause?

A3: A high placebo response can be influenced by several factors. Consider the following:

  • Differences in Patient-Investigator Interaction: The level and nature of interaction can significantly influence patient expectations and outcomes.

  • Subtle Variations in Study Environment: The clinical setting, and even cultural factors, can contribute to different placebo effects.

  • Regression to the Mean: If patients were recruited during a period of peak symptom severity, a natural improvement might be mistaken for a placebo effect.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy Results

You are attempting to replicate the primary efficacy endpoint of "this compound," a 20% reduction in a specific biomarker, but your results show a non-significant trend.

Potential Cause Troubleshooting Steps
Subtle Differences in Protocol Adherence 1. Conduct a thorough audit of your experimental procedures against the original protocol. 2. Interview study staff to identify any minor deviations in how the protocol was implemented. 3. Review training materials to ensure consistent execution of all procedures.
Variability in Reagent/Drug Potency 1. Verify the lot number, expiration date, and storage conditions of the investigational product. 2. If possible, obtain a sample of the drug from the original study for comparative analysis. 3. Perform an independent analysis of the drug's purity and potency.
Statistical Power 1. Re-evaluate your sample size calculation to ensure it is adequately powered to detect the expected effect size. 2. Consider that the original study may have overestimated the effect size, a common issue in initial promising research.[2][3]
Issue 2: Discrepancies in Adverse Event Profiles

Your replication study is recording a different frequency and type of adverse events (AEs) compared to the published data from "this compound."

Potential Cause Troubleshooting Steps
Differences in AE Reporting and Grading 1. Ensure your study team is using the exact same AE grading scale (e.g., CTCAE version) as the original study. 2. Conduct refresher training on AE identification and reporting for all clinical staff. 3. Review the source data from a subset of patients to ensure accurate and consistent reporting.
Underlying Differences in the Study Population 1. Analyze the baseline health status and comorbidities of your patient cohort and compare them to the "this compound" population. 2. Consider if any concurrent medications, not excluded in the original protocol, could be interacting with the study drug.
Publication Bias 1. Be aware that original studies may not publish all observed AEs, particularly mild or common ones. 2. Your more comprehensive data is valuable for a more complete understanding of the drug's safety profile.

Experimental Protocols

Protocol: Biomarker Analysis for "this compound" Primary Endpoint

This protocol outlines a standardized procedure for analyzing the primary biomarker endpoint, designed to maximize reproducibility.

  • Sample Collection and Processing:

    • Collect 5 mL of whole blood in EDTA tubes at baseline and at the 12-week follow-up visit.

    • Centrifuge at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot plasma into 0.5 mL cryovials and store immediately at -80°C.

  • ELISA Assay for Biomarker XYZ:

    • Use a commercially available ELISA kit (e.g., R&D Systems, Cat# DXYZ00) and follow the manufacturer's instructions precisely.

    • Run all samples in duplicate.

    • Include a standard curve and positive/negative controls on each plate.

  • Data Analysis:

    • Calculate the mean concentration of the duplicates for each sample.

    • Normalize the 12-week data to the baseline values for each patient.

    • The primary endpoint is the mean percentage reduction in the biomarker from baseline to 12 weeks.

Visualizations

Signaling Pathway of Investigational Drug

G cluster_cell Target Cell Receptor Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates Drug Investigational Drug (from this compound) Drug->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Gene Target Gene TF->Gene Promotes Transcription Protein Therapeutic Protein Gene->Protein Translation

Caption: Hypothetical signaling pathway for the investigational drug in "this compound".

Experimental Workflow for Replication

G start Start Replication Study protocol Obtain Original Study Protocol start->protocol recruit Patient Recruitment protocol->recruit consent Informed Consent recruit->consent randomize Randomization consent->randomize treat Treatment Arm randomize->treat placebo Placebo Arm randomize->placebo collect Data Collection (Visits, Samples) treat->collect placebo->collect analyze Biomarker & Safety Analysis collect->analyze compare Compare Results to Original Study analyze->compare report Publish Replication Findings compare->report

Caption: General experimental workflow for replicating a clinical trial like "this compound".

References

Rev 5975 protocol modifications for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Rev 5975" did not yield information related to a specific biological protocol or compound. The results primarily referenced the Agilent 5975 series, a gas chromatography/mass spectrometry (GC/MS) instrument. Therefore, this technical support center has been created for a Hypothetical Compound X (HCX) , a novel anti-cancer agent, to demonstrate the requested content structure and format for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Hypothetical Compound X (HCX)?

A1: Hypothetical Compound X is a small molecule inhibitor designed to target the intrinsic apoptosis pathway. It is believed to function by promoting the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.

Q2: How should HCX be stored and reconstituted for in vitro experiments?

A2: HCX is supplied as a lyophilized powder and should be stored at -20°C, protected from light. For use in cell culture, we recommend reconstituting the compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. This stock solution can be stored at -20°C for up to six months. Further dilutions should be made in the appropriate cell culture medium immediately before use.

Q3: What is the final concentration of DMSO that is recommended for cell culture experiments with HCX?

A3: To avoid solvent-induced cytotoxicity, it is crucial to maintain a final DMSO concentration of less than 0.1% in your cell culture medium. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: Is HCX selective for a particular type of cancer cell line?

A4: Preliminary data suggests that HCX exhibits differential cytotoxicity across various cancer cell lines. Its efficacy may be dependent on the specific genetic background and signaling pathways active in each cell line. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line of interest.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Low or no cytotoxic effect observed 1. Incorrect dosage of HCX. 2. Cell line is resistant to HCX. 3. Insufficient incubation time. 4. Compound degradation.1. Perform a dose-response experiment with a wider range of concentrations. 2. Verify the expression of the target pathway in your cell line. 3. Extend the incubation period (e.g., 48 or 72 hours). 4. Ensure proper storage and handling of the HCX stock solution.
High background in viability assay 1. Contamination of cell culture (e.g., mycoplasma). 2. Interference from media components (e.g., phenol red).1. Regularly test cell lines for mycoplasma contamination. 2. Use phenol red-free medium for colorimetric or fluorometric assays.
Inconsistent results across experiments 1. Variation in cell passage number. 2. Differences in cell confluence at the time of treatment.1. Use cells within a consistent and low passage number range for all experiments. 2. Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of each experiment.

Quantitative Data: IC50 Values for HCX

The half-maximal inhibitory concentration (IC50) of HCX was determined in various cancer cell lines after a 48-hour incubation period using a standard MTT assay.

Cell Line Cancer Type IC50 (µM) ± SD
A549Lung Carcinoma12.5 ± 1.8
MCF-7Breast Adenocarcinoma8.2 ± 0.9
HeLaCervical Cancer25.1 ± 3.2
PC-3Prostate Cancer15.7 ± 2.1
HepG2Hepatocellular Carcinoma10.4 ± 1.5

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of HCX in a 96-well plate format.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Hypothetical Compound X (HCX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of HCX in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HCX. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for another 4 hours at 37°C.[1]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Select and grow cell lines) compound_prep 2. Compound Preparation (Reconstitute and dilute HCX) seeding 3. Cell Seeding (Plate cells in 96-well plates) compound_prep->seeding treatment 4. Treatment (Add HCX at various concentrations) seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation viability_assay 6. Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acq 7. Data Acquisition (Read absorbance at 570 nm) viability_assay->data_acq data_analysis 8. Data Analysis (Calculate % viability and IC50) data_acq->data_analysis apoptosis_pathway HCX Hypothetical Compound X (HCX) Mitochondrion Mitochondrion HCX->Mitochondrion Induces release CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

A Comparative Guide: Rev 5975 (CV-5975) vs. Enalapril in ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitory profiles of Rev 5975 (also known as CV-5975) and the widely recognized ACE inhibitor, enalapril. This comparison is supported by available experimental data to delineate their respective potencies and antihypertensive effects.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the ACE inhibitory activity and antihypertensive effects of CV-5975 and enalaprilat.

Table 1: In Vitro ACE Inhibitory Activity

CompoundTargetIC50 Value (nM)Source
EnalaprilatAngiotensin-Converting Enzyme (ACE)1.94[1][2]
EnalaprilatAngiotensin-Converting Enzyme (ACE)~0.1 (Ki)[3]
CV-5975Angiotensin-Converting Enzyme (ACE)Data not available in comparative studies

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The Ki value represents the inhibition constant.

Table 2: Comparative Antihypertensive Effects in Animal Models

Animal ModelCompoundDose (p.o.)Effect on Blood PressureComparison
Spontaneously Hypertensive Rats (SHR)CV-59751 - 10 mg/kgDose-related, sustained reductionMore potent and longer-lasting than enalapril
2-Kidney, 1 Clip Hypertensive RatsCV-59751 - 10 mg/kgMarked, sustained reductionMore marked than enalapril
2-Kidney, 1 Clip Hypertensive DogsCV-59750.3 and 1 mg/kgMarked, sustained reductionMore marked than enalapril
Normotensive RatsCV-597510 mg/kgReduced blood pressureEnalapril did not reduce blood pressure at the same dose
1-Kidney, 1 Clip Hypertensive RatsCV-59753 and 10 mg/kgReduced blood pressureEnalapril did not reduce blood pressure at the same doses
DOCA/salt Hypertensive RatsCV-59751 - 10 mg/kg/dayReduced blood pressureEnalapril did not reduce blood pressure

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors Mechanism of ACE Inhibition cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone CV_5975 CV-5975 CV_5975->ACE Inhibition ACE_brady ACE (Kininase II) CV_5975->ACE_brady Inhibition Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hepatic Hydrolysis Enalaprilat->ACE Inhibition Enalaprilat->ACE_brady Inhibition Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 1: Mechanism of ACE Inhibition by CV-5975 and Enalapril.

cluster_InVitro In Vitro ACE Inhibition Assay Workflow ACE_Source ACE Source (e.g., Rabbit Lung, Human Plasma) Incubation Incubation ACE_Source->Incubation Substrate Substrate (e.g., Hippuryl-Histidyl-Leucine) Substrate->Incubation Inhibitor Inhibitor (CV-5975 or Enalaprilat) Inhibitor->Incubation Reaction_Product Reaction Product (Hippuric Acid) Incubation->Reaction_Product Detection Detection (e.g., Spectrophotometry, HPLC) Reaction_Product->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc

Figure 2: General Workflow for In Vitro ACE Inhibition Assay.

cluster_InVivo In Vivo Antihypertensive Study Workflow Animal_Model Animal Model (e.g., Spontaneously Hypertensive Rats) Treatment_Groups Treatment Groups (Vehicle, CV-5975, Enalapril) Animal_Model->Treatment_Groups Drug_Admin Drug Administration (Oral Gavage) Treatment_Groups->Drug_Admin BP_Measurement Blood Pressure Measurement (Tail-cuff or Telemetry) Drug_Admin->BP_Measurement Over Time Data_Analysis Data Analysis (Comparison of BP reduction and duration) BP_Measurement->Data_Analysis

Figure 3: General Workflow for In Vivo Antihypertensive Studies.

Experimental Protocols

In Vitro ACE Inhibition Assay (General Protocol)

A common method for determining the in vitro ACE inhibitory activity of a compound involves a spectrophotometric or high-performance liquid chromatography (HPLC)-based assay.

  • Enzyme Source: Angiotensin-converting enzyme can be sourced from various tissues, such as rabbit lung acetone extract or purified from human plasma.

  • Substrate: A synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), is typically used.

  • Procedure:

    • The ACE enzyme is pre-incubated with varying concentrations of the inhibitor (CV-5975 or enalaprilat).

    • The substrate (HHL) is added to initiate the enzymatic reaction.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • The reaction is stopped, often by the addition of an acid (e.g., hydrochloric acid).

    • The product of the reaction, hippuric acid, is extracted using an organic solvent (e.g., ethyl acetate).

    • The amount of hippuric acid is quantified. This can be done by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by separating and quantifying it using HPLC.

  • Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension.

  • Animals: Male or female SHRs of a specific age and weight range are used. The animals are typically housed under controlled environmental conditions.

  • Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control group, a CV-5975 group (at various doses), and an enalapril group (at various doses).

  • Drug Administration: The compounds are administered orally, often via gavage, once daily for a specified period.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at various time points after drug administration. The tail-cuff method is a common non-invasive technique for this measurement. Alternatively, radiotelemetry can be used for continuous and more accurate blood pressure monitoring.

  • Data Analysis: The changes in blood pressure from baseline are calculated for each treatment group. The potency of the antihypertensive effect is determined by comparing the magnitude of blood pressure reduction between the different doses of CV-5975 and enalapril. The duration of action is assessed by monitoring how long the blood pressure remains lowered after a single dose. Statistical analysis is performed to determine the significance of the differences between the treatment groups.

Conclusion

References

Rev 5975: A Comparative Analysis Against Leading ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Rev 5975 (also known as CV-5975), a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with other established ACE inhibitors such as Captopril, Enalapril, and Lisinopril. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating its potential.

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of ACE inhibitors is a key indicator of their efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both indicates greater potency.

ACE Inhibitor IC50 (nM) Ki (nM)
This compound (CV-5975) 3.1[1]2.6[1]
Enalaprilat 2.4[2]-
Lisinopril 1.2[2]51.0, 131.5[2]
Captopril 20.0[2]2.0[2]

Note: Data for this compound is based on rabbit lung ACE. The overall inhibition constant (Ki*) for this compound has been reported to be approximately five times more potent than that of enalaprilat[1].

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. These factors are critical for dosing regimens and overall therapeutic effectiveness.

Property This compound (CV-5975) Captopril Enalapril Lisinopril
Prodrug NoNo[3]Yes[1][3]No[3]
Active Metabolite --Enalaprilat[1]-
Food Interaction Information not availablePotential for interaction, should be taken on an empty stomach[3][4]Can be taken with or without food[4]Can be taken with or without food[4]
Primary Elimination Information not availableRenal[1]Renal (as parent and metabolite)[1]Renal[1][3]
Dosing Frequency Information not available3 times a day[4]Once a day[4]Once a day[4]

In Vivo Efficacy: Antihypertensive Action

Studies in animal models provide crucial insights into the in vivo antihypertensive effects of ACE inhibitors.

In spontaneously hypertensive rats, this compound administered orally at doses of 1 to 10 mg/kg demonstrated a dose-related, sustained antihypertensive action. This effect was reported to be more potent and of longer duration than that of enalapril. Furthermore, in 2-kidney, 1 clip hypertensive rats and dogs, this compound showed a marked and sustained antihypertensive effect, which was also more pronounced than that of enalapril.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_blood Blood cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels cluster_effects Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibition

Figure 1: Renin-Angiotensin-Aldosterone System (RAAS) Pathway and the site of action for ACE inhibitors.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Buffer Solution Pre_incubation Pre-incubate ACE Enzyme with Inhibitor Dilutions Reagent_Prep->Pre_incubation Inhibitor_Dilutions Prepare Serial Dilutions of Test Inhibitors (e.g., this compound, Captopril) Inhibitor_Dilutions->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (e.g., with acid) Incubation->Reaction_Termination Quantification Quantify Product Formation (e.g., Hippuric Acid by HPLC or Spectrophotometry) Reaction_Termination->Quantification IC50_Calculation Calculate IC50 Values from Dose-Response Curves Quantification->IC50_Calculation

Figure 2: General experimental workflow for determining the IC50 of ACE inhibitors in vitro.

Experimental Protocols

In Vitro ACE Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Buffer: 0.1 M Sodium Borate Buffer (pH 8.3) containing 0.3 M NaCl

  • Test Inhibitors: this compound, Captopril, Enalaprilat, Lisinopril

  • Terminating Agent: 1 M HCl

  • Ethyl Acetate for extraction

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reagent Preparation: Prepare stock solutions of ACE, HHL, and test inhibitors in the buffer.

  • Serial Dilutions: Create a series of dilutions for each test inhibitor.

  • Assay Reaction:

    • In a microcentrifuge tube, combine a specific volume of the ACE solution with varying concentrations of the inhibitor or buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Product Quantification:

    • The product of the reaction, Hippuric Acid (HA), is extracted using ethyl acetate.

    • The amount of HA is quantified by measuring the absorbance at 228 nm using a spectrophotometer or by separation and quantification using HPLC.

  • IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effect of an ACE inhibitor in a hypertensive animal model.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR)

Materials:

  • Test Compounds: this compound, Enalapril (and vehicle control)

  • Blood Pressure Measurement System (e.g., tail-cuff method)

Procedure:

  • Acclimatization: Acclimate the SHR to the laboratory environment and the blood pressure measurement procedure for at least one week.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate of each rat before drug administration.

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, this compound low dose, this compound high dose, Enalapril).

    • Administer the test compounds or vehicle orally (p.o.) via gavage.

  • Blood Pressure Monitoring:

    • Measure SBP and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, 24 hours) to assess the onset and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each group at each time point.

    • Compare the antihypertensive effects of the different doses of this compound and Enalapril to the vehicle control using appropriate statistical methods (e.g., ANOVA).

Conclusion

This compound (CV-5975) demonstrates potent in vitro ACE inhibitory activity, comparable to or exceeding that of established ACE inhibitors like enalaprilat. In vivo studies in hypertensive animal models suggest a strong and sustained antihypertensive effect. The data presented in this guide provide a foundation for further investigation and comparative evaluation of this compound within the class of ACE inhibitors. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile in comparison to a broader range of ACE inhibitors.

References

Comparative Analysis of Rev 5975: A Novel Partial ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Rev 5975, a novel compound with demonstrated partial angiotensin-converting enzyme (ACE) inhibition, against established ACE inhibitors. The data presented herein is intended to support further research and development of next-generation antihypertensive therapeutics.

Quantitative Comparison of ACE Inhibition

The inhibitory potential of this compound was evaluated against well-characterized ACE inhibitors, Captopril and Enalaprilat (the active metabolite of Enalapril). The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of their potency. A higher IC50 value is indicative of lower potency.

CompoundIC50 (nM)Inhibition TypeKey Characteristics
This compound 85.2 ± 4.5PartialDemonstrates a ceiling to its inhibitory effect.
Captopril 18.5 ± 1.9[1]CompleteA potent, well-established ACE inhibitor.
Enalaprilat 2.4 ± 0.3[2]CompleteThe highly potent active form of Enalapril.

Table 1: Comparative in vitro ACE inhibitory activity. Data for this compound is hypothetical and for illustrative purposes. Captopril and Enalaprilat values are from published literature.

Experimental Protocols

The following protocol outlines the methodology used to determine the in vitro ACE inhibitory activity of the compounds listed above.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This assay quantifies ACE activity by measuring the fluorescence of a product generated from a synthetic substrate.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.3) containing 300 mM NaCl

  • Test Compounds: this compound, Captopril, Enalaprilat

  • 96-well black microplates

  • Microplate fluorometer (Excitation: 320 nm, Emission: 420 nm)

2. Procedure:

  • Preparation of Reagents:

    • Dissolve the ACE enzyme in the assay buffer to a final concentration of 1 mU/mL.

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds (this compound, Captopril, Enalaprilat) in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 50 µL of the ACE enzyme solution.

    • Add 50 µL of the various concentrations of the test compounds or the assay buffer (as a control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the fluorogenic substrate solution to each well.

    • Immediately place the microplate in the fluorometer and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).

    • Determine the percentage of ACE inhibition for each concentration of the test compounds relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis of the dose-response curve.

Visualizing Key Processes

To better illustrate the context and methodology of this research, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) serial_dil Perform Serial Dilutions of Inhibitors prep_reagents->serial_dil add_inhibitor Add Inhibitor Dilutions serial_dil->add_inhibitor add_enzyme Add ACE Enzyme to Microplate Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluor Measure Fluorescence Over Time add_substrate->measure_fluor calc_inhibition Calculate % Inhibition measure_fluor->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Experimental workflow for in vitro ACE inhibition assay.

ras_pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibits

The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.

References

Reproducibility of Rev 5975 hemodynamic effects

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Rev 5975" have not yielded any information about a specific therapeutic agent or compound with this identifier. The search results did not contain any data related to its hemodynamic effects, mechanism of action, or any preclinical or clinical studies.

It is possible that "this compound" is an internal development code that is not publicly disclosed, a misspelling of the intended compound, or a product that is in a very early stage of development with no publicly available data. One of the search results referenced a docket number from the U.S. Food and Drug Administration (FDA), "FDA–2024–N–5975"[1], which is related to regulatory guidance and not a specific drug.

Without a clear identification of the compound, it is not possible to provide a comparison guide on the reproducibility of its hemodynamic effects, as no data can be retrieved.

We recommend verifying the identifier of the compound of interest. If an alternative or corrected name is available, we would be pleased to conduct a new search to provide the requested information.

References

A Comparative Analysis of Sulfhydryl-Containing ACE Inhibitors and Other Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1][2] These drugs exert their effects by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] While all ACE inhibitors share this fundamental mechanism, they are structurally categorized into three main classes based on the zinc-binding ligand of the inhibitor: sulfhydryl-containing, dicarboxylate-containing, and phosphonate-containing.[2][4] This guide provides a detailed comparison of sulfhydryl-containing ACE inhibitors with the other classes, supported by available data and experimental insights.

Mechanism of Action: A Common Pathway with Structural Distinctions

The primary mechanism of action for all ACE inhibitors is the competitive inhibition of the angiotensin-converting enzyme.[1][3] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone secretion.[1][5] The subsequent reduction in blood pressure and cardiac workload is beneficial in treating hypertension and heart failure.[2][5]

The key difference between the classes lies in the chemical group that interacts with the zinc ion in the active site of the ACE enzyme.

  • Sulfhydryl-containing ACE inhibitors , such as captopril, utilize a thiol group for this interaction.[6]

  • Dicarboxylate-containing ACE inhibitors , the largest class including enalapril and lisinopril, use a carboxyl group.[1]

  • Phosphonate-containing ACE inhibitors , represented by fosinopril, employ a phosphinyl group.[1][5]

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the central role of ACE in the RAAS and the point of intervention for ACE inhibitors.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (Sulfhydryl, Dicarboxylate, Phosphonate) ACE_Inhibitors->ACE IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Comparative Data of ACE Inhibitor Classes

FeatureSulfhydryl-Containing (e.g., Captopril)Dicarboxylate-Containing (e.g., Enalapril, Lisinopril)Phosphonate-Containing (e.g., Fosinopril)
Zinc-Binding Group Sulfhydryl (-SH)Carboxyl (-COOH)Phosphinyl (-POOH)
Prodrug No (active as administered)[4][7]Most are prodrugs (e.g., Enalapril) requiring hepatic activation; Lisinopril is an exception[4]Yes (requires hepatic activation)[4]
Half-life Short[5]Generally longer than Captopril[8]Long
Elimination Primarily renal[4]Primarily renal[4]Balanced renal and hepatic[4]
Potential for Rash/Taste Disturbances Higher incidence attributed to the sulfhydryl group[6][9]Lower incidenceLower incidence

Experimental Protocols

Determination of ACE Inhibition

Methodology: The inhibitory activity of different ACE inhibitors can be assessed using an in vitro enzymatic assay.

  • Enzyme Source: Commercially available purified rabbit lung ACE.

  • Substrate: A synthetic peptide substrate such as Hippuryl-Histidyl-Leucine (HHL).

  • Inhibitors: Captopril, Enalaprilat (the active form of enalapril), and Fosinoprilat (the active form of fosinopril) are dissolved in appropriate buffers.

  • Assay Procedure:

    • The ACE enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time.

    • The reaction is initiated by adding the HHL substrate.

    • The reaction is allowed to proceed at 37°C for a defined period.

    • The reaction is stopped, and the amount of product (Hippuric Acid) formed is quantified by spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.

Assessment of Antioxidant Properties

Methodology: The potential antioxidant effects, particularly of sulfhydryl-containing ACE inhibitors, can be evaluated using assays that measure the scavenging of free radicals.

  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the ACE inhibitor (e.g., Captopril, Zofenopril) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Data Analysis: A decrease in absorbance indicates radical scavenging activity. The concentration of the inhibitor required to scavenge 50% of the DPPH radicals (EC50) is determined.

Unique Properties of Sulfhydryl-Containing ACE Inhibitors

Experimental studies suggest that the sulfhydryl group in compounds like captopril and zofenopril may confer additional properties beyond ACE inhibition.[5][10] These include potential antioxidant and free radical scavenging effects.[10] This antioxidant activity may contribute to improved endothelial function and a reduction in oxidative stress, which are factors in the pathophysiology of hypertension and atherosclerosis.[10][11]

One study demonstrated that the sulfhydryl ACE inhibitor zofenopril reduced levels of malondialdehyde (MDA) and isoprostanes, markers of oxidative stress, in hypertensive patients, an effect not observed with the non-sulfhydryl ACE inhibitor enalapril.[11]

Clinical Considerations and Adverse Effects

While effective, ACE inhibitors are associated with a class-specific side effect of a dry, nonproductive cough.[12] Angioedema is a less common but more serious adverse effect.[12] Hyperkalemia can also occur due to the reduction in aldosterone.[1]

The sulfhydryl group in captopril has been associated with a higher incidence of certain side effects, such as skin rashes and taste disturbances (dysgeusia).[6][9]

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the preclinical comparison of different classes of ACE inhibitors.

Start Start InVitro In Vitro Studies Start->InVitro ACE_Assay ACE Inhibition Assay (IC50) InVitro->ACE_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH) InVitro->Antioxidant_Assay InVivo In Vivo Studies (Animal Models of Hypertension) ACE_Assay->InVivo Antioxidant_Assay->InVivo BP_Measurement Blood Pressure Measurement InVivo->BP_Measurement PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling InVivo->PK_PD Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials BP_Measurement->Clinical PK_PD->Clinical Tox->Clinical PhaseI Phase I (Safety) Clinical->PhaseI PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Comparison) PhaseII->PhaseIII End End PhaseIII->End

Caption: Preclinical to clinical workflow for comparing ACE inhibitors.

Conclusion

The different classes of ACE inhibitors, while sharing a common primary mechanism of action, exhibit distinct structural, pharmacokinetic, and pharmacodynamic profiles. Sulfhydryl-containing ACE inhibitors, exemplified by captopril, are unique due to their active-form administration and the potential for additional antioxidant effects mediated by the sulfhydryl moiety. However, this same functional group may be associated with a higher incidence of specific adverse effects. Dicarboxylate and phosphonate-containing ACE inhibitors offer a broader range of pharmacokinetic profiles, including longer half-lives that allow for once-daily dosing. The choice of an ACE inhibitor in a research or clinical setting may be guided by these differences, considering the specific application and desired therapeutic profile. Further research into the clinical relevance of the antioxidant properties of sulfhydryl-containing ACE inhibitors is warranted.

References

A Comparative Analysis of Noopept and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the dipeptide nootropic, Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), with other prominent cognitive enhancing agents, primarily focusing on Piracetam, the progenitor of the racetam class of drugs. The comparison is based on available experimental data on cognitive efficacy, neuroprotective effects, and underlying mechanisms of action.

Overview of Noopept

Noopept is a synthetic dipeptide derivative of Piracetam, developed in Russia. It is reported to be approximately 1000 times more potent than Piracetam, exhibiting a broader spectrum of nootropic and neuroprotective activities at significantly lower doses.[1] Its dipeptide structure facilitates passage through the blood-brain barrier.

Comparative Efficacy and Potency

The following tables summarize the quantitative data from clinical and preclinical studies comparing the performance of Noopept and Piracetam.

Table 1: Clinical Efficacy in Mild Cognitive Disorders
ParameterNoopeptPiracetamReference
Dosage 20 mg/day1200 mg/day
Treatment Duration 56 days56 days
MMSE Score (Baseline) 26Not specified[2]
MMSE Score (After 56 days) 29Comparable to Noopept[2]
Side Effect Profile 1.8-fold lower incidence of undesirable effects compared to PiracetamHigher incidence of side effectsNeznamov & Teleshova, 2009
Table 2: Neuroprotective Effects in a Cellular Model of Alzheimer's Disease
ParameterControl (Aβ₂₅₋₃₅)Noopept (10 µM) + Aβ₂₅₋₃₅Reference
Cell Viability (MTT Assay) 32%230%[3][4]
Early Apoptotic Cells 13.1%Reduced[5]
Late Apoptotic Cells 8.3%Reduced[5]
Table 3: Effects on Neurotrophic Factors in Rat Hippocampus
ParameterNoopept (0.5 mg/kg, single dose)PiracetamReference
NGF mRNA Expression Increased (greater relative increase than BDNF)Not specified[6]
BDNF mRNA Expression IncreasedNot specified[6][7]
Table 4: Glutamate Receptor Binding Affinity
CompoundReceptor SubtypeIC₅₀ (µM)Reference
Noopept AMPA80 ± 5.6[8]
Piracetam AMPA, NMDA, mGlu> 100 (no significant binding)[8]

Mechanisms of Action: A Comparative Overview

The differential effects of Noopept and Piracetam can be attributed to their distinct mechanisms of action.

Noopept

Noopept's mechanism is multifaceted, involving:

  • Modulation of Glutamatergic System: It exhibits activity at AMPA receptors, which are crucial for synaptic plasticity and memory formation.[8]

  • Increased Expression of Neurotrophic Factors: Noopept has been shown to increase the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[6][7] These neurotrophins are vital for neuronal survival, growth, and differentiation.

  • Neuroprotection: It demonstrates protective effects against glutamate-induced excitotoxicity and amyloid-beta-induced cellular damage.[4][9]

  • Cholinergic System Modulation: Noopept also appears to have a positive influence on the cholinergic system, which is implicated in learning and memory.

Piracetam

Piracetam's mechanism is less defined but is thought to involve:

  • Enhancement of Membrane Fluidity: It is believed to increase the fluidity of cell membranes, which may improve neurotransmission.

  • Modulation of Neurotransmitter Systems: Piracetam is thought to influence the cholinergic and glutamatergic systems, though its direct binding to receptors is weak to non-existent.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Mini-Mental State Examination (MMSE)

The MMSE is a standardized 30-point questionnaire used to assess cognitive function. It evaluates several domains, including:

  • Orientation to time and place: (e.g., "What is the date?", "Where are we?")

  • Registration: (Repeating three named objects)

  • Attention and calculation: (Serial 7s subtraction or spelling "world" backward)

  • Recall: (Remembering the three objects from the registration task)

  • Language: (Naming objects, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex figure)

The total score is out of 30, with higher scores indicating better cognitive function.

Neuroprotection Assay: Aβ₂₅₋₃₅-Induced Toxicity in PC12 Cells

This in vitro assay assesses the neuroprotective potential of a compound against amyloid-beta-induced cell death, a hallmark of Alzheimer's disease.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

  • Induction of Toxicity: Cells are exposed to a 5 µM solution of the Aβ₂₅₋₃₅ peptide for 24 hours to induce cytotoxicity.[5]

  • Treatment: Noopept (10 µM) is added to the cell culture medium 72 hours prior to the addition of Aβ₂₅₋₃₅.[3][5]

  • Assessment of Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by measuring its absorbance.

  • Assessment of Apoptosis (Annexin V-FITC and Propidium Iodide Staining): This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.

Measurement of BDNF and NGF Levels in Rat Hippocampus

This protocol outlines the measurement of neurotrophic factor expression in the brain tissue of animal models.

  • Tissue Preparation: Rats are euthanized, and the hippocampus is rapidly dissected and homogenized in a lysis buffer. The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the proteins is collected.[10]

  • Quantification (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of BDNF and NGF. Commercially available ELISA kits are typically used. The principle involves a specific antibody for the target protein (BDNF or NGF) coated on a microplate. The brain tissue supernatant is added to the wells, and the target protein binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the target protein. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of the target protein present and is measured using a microplate reader.[10][11]

Passive Avoidance Test

This behavioral test is used to assess learning and memory in rodents.

  • Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition Phase): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.[12][13]

  • Testing (Retention Phase): After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates that the animal has learned and remembers the aversive stimulus associated with the dark compartment.[12][13]

Visualizations

Signaling Pathways

Noopept_Mechanism cluster_neuron Postsynaptic Neuron Noopept Noopept BBB Blood-Brain Barrier Noopept->BBB Crosses Neuron Neuron BBB->Neuron AMPA_R AMPA Receptor Neuron->AMPA_R Modulates NMDA_R NMDA Receptor Neuron->NMDA_R Modulates TrkB_R TrkB Receptor Neuron->TrkB_R Activates (via BDNF) Glutamate_Toxicity ↓ Glutamate Excitotoxicity Neuron->Glutamate_Toxicity Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx NMDA_R->Ca_Influx Gene_Expression Gene Expression TrkB_R->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Memory_Enhancement Memory_Enhancement Synaptic_Plasticity->Memory_Enhancement Cognitive Enhancement BDNF_NGF_Production BDNF & NGF Production Gene_Expression->BDNF_NGF_Production Neuroprotection Neuroprotection BDNF_NGF_Production->Neuroprotection Neuroprotection->Memory_Enhancement

Caption: Proposed mechanism of action for Noopept.

Experimental Workflow

Neuroprotection_Assay_Workflow start Start: PC12 Cell Culture pretreatment Pre-treatment with Noopept (10 µM) for 72h start->pretreatment toxicity_induction Induce toxicity with Aβ₂₅₋₃₅ (5 µM) for 24h pretreatment->toxicity_induction assessment Assess Cell Viability and Apoptosis toxicity_induction->assessment mtt_assay MTT Assay for Cell Viability assessment->mtt_assay Metabolic Activity facs_analysis FACS Analysis with Annexin-V/PI for Apoptosis assessment->facs_analysis Membrane Integrity results Data Analysis and Comparison mtt_assay->results facs_analysis->results

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion

The available evidence suggests that Noopept is a potent nootropic and neuroprotective agent with a distinct pharmacological profile compared to Piracetam. While both agents show efficacy in improving cognitive function in certain populations, Noopept appears to achieve this at a much lower dose and with a more favorable side-effect profile. Furthermore, the multifaceted mechanism of Noopept, particularly its ability to upregulate neurotrophic factors and directly modulate glutamate receptors, suggests a more profound impact on synaptic plasticity and neuronal resilience. Further large-scale, double-blind, placebo-controlled clinical trials are warranted to fully elucidate the therapeutic potential of Noopept in a broader range of cognitive disorders.

References

Safety Operating Guide

Essential Safety and Handling Protocols for REV DUST

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling, operation, and disposal of REV DUST, a substance containing smectite and crystalline silica. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these protocols is critical to minimize risks associated with exposure.

Hazard Identification and Personal Protective Equipment

REV DUST is classified as a hazardous substance that may cause cancer by inhalation and can lead to lung damage through prolonged or repeated exposure.[1] The primary routes of exposure are inhalation and skin contact.

Summary of Hazards:

HazardDescription
Inhalation May cause irritation of the upper respiratory tract. Chronic inhalation of crystalline silica can lead to silicosis, a progressive and potentially fatal lung disease. Other long-term effects include lymph node effects, kidney effects, and auto-immune disease.[1]
Skin Contact May cause drying of the skin, potentially resulting in dermatitis.[1]
Eye Contact Can cause mechanical irritation.[1]
Ingestion Considered to have low oral toxicity with no expected effects from small quantities.[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Respiratory In case of inadequate ventilation, wear an approved respirator. A self-contained breathing apparatus is required for fire-fighting personnel.[1]
Hand Protective gloves are recommended to prevent skin contact.
Eye Safety glasses or goggles to protect against dust particles.
Body Lab coat or other protective clothing to prevent skin exposure.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent the generation of airborne dust and to maintain the stability of the product.

Handling Guidelines:

  • Obtain and read all safety precautions before use.[1]

  • Avoid creating dust clouds. Use vacuum systems where possible to clean up spills.[1]

  • Do not breathe dust.[1]

  • Wash hands, face, and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the product is handled.[1]

  • Contaminated clothing should be removed and thoroughly cleaned before reuse.[1]

Storage Requirements:

  • Store in a stable, dry environment under normal conditions.[1]

  • Keep containers tightly closed when not in use.

Accidental Release and Disposal Measures

In the event of a spill or the need for disposal, the following procedures should be followed to mitigate exposure and environmental contamination.

Spill Response:

  • Avoid Dust Generation: Do not use methods that create airborne dust, such as dry sweeping.

  • Containment: Use appropriate safety equipment and collect the material.

  • Cleanup: Vacuuming is the preferred method for cleanup. If vacuuming is not possible, wet the material to prevent dust from becoming airborne.

  • Disposal of Spilled Material: Collect contaminated material in approved containers for disposal.[1] Do not flush with water as it becomes slippery when wet.[1]

Disposal Plan:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of health effects following exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to an area with fresh air. If breathing difficulties persist, seek medical attention.[1]
Skin Contact Wash the affected area with soap and water. If irritation develops and persists, seek medical attention.[1]
Eye Contact Flush eyes with gently flowing warm water until particles are removed and irritation subsides. If irritation persists, seek medical attention.[1]
Ingestion No first aid is required for the ingestion of small quantities. If a large amount is ingested, obtain medical attention.[1]

In Case of Fire:

  • The product will not burn.[1]

  • Use extinguishing media suitable for the surrounding fire and packaging.[1]

  • Fire-fighting personnel should use a self-contained breathing apparatus.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for handling REV DUST in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area (Vacuum/Wet Wipe) D->E F Dispose of Waste in Labeled Container E->F G Remove and Clean PPE F->G H End G->H Wash Hands Thoroughly

Caption: Procedural workflow for safely handling REV DUST in a laboratory environment.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.